molecular formula C18H25Cl2N3O B15584760 Bizine

Bizine

カタログ番号: B15584760
分子量: 370.3 g/mol
InChIキー: MUAMIWJQSFQIGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bizine is a useful research compound. Its molecular formula is C18H25Cl2N3O and its molecular weight is 370.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.2ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAMIWJQSFQIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Understanding the Role of Epigenetic Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Terminology: The term "Bizine" did not yield specific results in the context of epigenetic research. It is possible that this is a novel or proprietary term not yet in the public domain, or a misspelling of a known compound. This guide will focus on a well-characterized epigenetic modulator, BIX-01294 , a specific inhibitor of the histone methyltransferase G9a and G9a-like protein (GLP). The principles and methodologies discussed are broadly applicable to the study of other epigenetic modulators.

Core Concepts in Epigenetics

Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2][3] These modifications play a crucial role in cellular differentiation, development, and disease.[2][4] The primary epigenetic mechanisms include:

  • DNA Methylation: The addition of a methyl group to the cytosine base of DNA, typically at CpG dinucleotides.[1][5] This modification is often associated with gene silencing.[1][6]

  • Histone Modifications: Post-translational modifications of histone proteins, such as acetylation, methylation, and phosphorylation.[7][8] These modifications alter chromatin structure and accessibility, thereby influencing gene transcription.[9][10]

  • Non-coding RNAs (ncRNAs): RNA molecules that are not translated into proteins but can regulate gene expression at the transcriptional and post-transcriptional levels.[11]

BIX-01294: A Specific Histone Methyltransferase Inhibitor

BIX-01294 is a small molecule that has been instrumental in elucidating the role of histone methylation in various biological processes. It specifically inhibits the activity of G9a (also known as EHMT2) and GLP (also known as EHMT1), which are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[12] H3K9me2 is a repressive histone mark associated with decreased promoter activity and gene silencing.[12]

Mechanism of Action

BIX-01294 functions as a competitive inhibitor of G9a and GLP. By blocking the catalytic activity of these enzymes, it leads to a global reduction in the levels of H3K9me2. This decrease in a repressive histone mark can lead to the reactivation of silenced genes.[12] The inhibition of H3K9 methylation by BIX-01294 has been shown to upregulate the expression of certain genes, such as schizophrenia candidate genes, by reducing the binding of the restrictive H3K9me2 modification to their promoter regions.[12]

Quantitative Data on BIX-01294's Effects

The following table summarizes quantitative data from a study on the effects of BIX-01294 on histone methylation and gene expression in human peripheral blood mononuclear cells (PBMCs) and mice.

Parameter Treatment Group Cell/Tissue Type Effect Significance Reference
H3K9me2 Levels BIX (5µM or 10µM)Human PBMCsDecreased-[12]
H3K9me2 Levels BIX (0.5 or 1mg/kg)Mouse CortexDecreased-[12]
IL-6 mRNA Levels BIX (5µM or 10µM)Human PBMCsIncreased-[12]
Gad1 mRNA Levels BIX (5µM or 10µM)Human PBMCsIncreased-[12]
Bdnf9a mRNA Levels BIX (0.5 or 1mg/kg)Mouse CortexIncreased-[12]
Bdnf9a mRNA Levels BIX administrationChAT and D1 Bdnf conditional knockdown miceSignificantly rescuedp < 0.05[12]
Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an epigenetic modulator's effects. Below are outlines of key experimental protocols used in the study of BIX-01294.

2.3.1. Cell Culture and Treatment

  • Objective: To treat human peripheral blood mononuclear cells (PBMCs) with BIX-01294 to assess its effects on histone modifications and gene expression.

  • Protocol:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

    • Treat the cells with BIX-01294 at desired concentrations (e.g., 5µM or 10µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

    • Harvest the cells for subsequent analysis (RNA or protein extraction).

2.3.2. Western Blot for Histone Modifications

  • Objective: To quantify the levels of specific histone modifications (e.g., H3K9me2) following treatment with BIX-01294.

  • Protocol:

    • Extract histone proteins from treated and control cells using an acid extraction method.

    • Determine protein concentration using a Bradford or BCA assay.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me2) and a loading control (e.g., anti-H3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize to the loading control.

2.3.3. Chromatin Immunoprecipitation (ChIP)

  • Objective: To determine the enrichment of a specific histone modification at a particular genomic locus (e.g., a gene promoter).

  • Protocol:

    • Crosslink protein-DNA complexes in treated and control cells using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

    • Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me2) or a negative control IgG.

    • Precipitate the antibody-protein-DNA complexes using protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the complexes and reverse the crosslinks.

    • Purify the immunoprecipitated DNA.

    • Quantify the amount of a specific DNA sequence (e.g., a gene promoter) in the immunoprecipitated sample by quantitative PCR (qPCR).

2.3.4. Quantitative Real-Time PCR (RT-qPCR)

  • Objective: To measure the mRNA expression levels of target genes.

  • Protocol:

    • Extract total RNA from treated and control cells using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for the genes of interest and a reference gene (e.g., GAPDH or ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding of the role of epigenetic modulators.

BIX-01294 Mechanism of Action

BIX_Mechanism cluster_enzyme Histone Methyltransferase Complex cluster_histone Histone Tail cluster_gene Gene Regulation G9a G9a/GLP H3K9me2 H3K9me2 (Repressive Mark) G9a->H3K9me2 Methylates Transcription_Active Transcription Activated G9a->Transcription_Active Inhibition allows H3K9 Histone H3K9 H3K9->H3K9me2 Transcription_Repressed Transcription Repressed H3K9me2->Transcription_Repressed Leads to Gene Target Gene Gene->Transcription_Repressed Gene->Transcription_Active BIX BIX-01294 BIX->G9a Inhibits

Caption: Mechanism of BIX-01294 action on histone methylation.

Chromatin Immunoprecipitation (ChIP) Workflow

ChIP_Workflow start 1. Crosslink proteins to DNA in live cells step2 2. Lyse cells and shear chromatin start->step2 step3 3. Immunoprecipitate with specific antibody step2->step3 step4 4. Reverse crosslinks and purify DNA step3->step4 end 5. Quantify DNA by qPCR step4->end

Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).

Role in Drug Development

The ability of molecules like BIX-01294 to modulate epigenetic states has significant implications for drug development.[13][14][15] Aberrant epigenetic modifications are associated with numerous diseases, including cancer and neurological disorders.[2][16] "Epidrugs," which target the epigenome, offer a novel therapeutic approach by aiming to reverse disease-associated epigenetic marks.[15][17]

The development of specific inhibitors for histone-modifying enzymes is a key area of research.[18] These inhibitors can be used to:

  • Reactivate tumor suppressor genes: In many cancers, tumor suppressor genes are silenced by hypermethylation of their promoters.[6] Inhibitors of DNA methyltransferases or histone deacetylases can reverse this silencing.

  • Modulate immune responses: Epigenetic drugs can enhance anti-tumor immune responses, making them promising candidates for combination therapies with immunotherapy.[13]

  • Treat neurological disorders: As demonstrated with BIX-01294 in the context of schizophrenia research, modulating histone methylation may offer therapeutic benefits for brain disorders.[12]

The reversibility of epigenetic modifications makes them attractive therapeutic targets.[2][13] Continued research into the mechanisms of epigenetic regulation and the development of more specific and potent inhibitors will be crucial for advancing this field.

References

Bizine's Impact on Histone Demethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bizine (B560364), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. This compound, a phenelzine (B1198762) analogue, serves as a valuable tool for studying the role of LSD1 in various biological processes and as a potential therapeutic agent.[1] This document outlines this compound's inhibitory activity, its effects on histone methylation and cellular processes, and the experimental protocols to assess its function.

Core Mechanism of Action: LSD1 Inhibition

This compound functions as a potent inhibitor of LSD1, an enzyme responsible for the demethylation of mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1/2) and lysine 9 on histone H3 (H3K9me1/2). By inhibiting LSD1, this compound leads to an increase in the levels of these histone marks, thereby altering gene expression.[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase, and its inhibition can impact a wide range of cellular processes, including cell proliferation, differentiation, and neuroprotection.[1][2]

Quantitative Analysis of this compound Activity

This compound demonstrates high potency and selectivity for LSD1. The following tables summarize the quantitative data regarding its inhibitory activity and effects on cancer cell lines.

Table 1: Inhibitory Potency and Selectivity of this compound [1]

TargetKi (nM)IC50 (µM)Notes
LSD159-Potent inhibition
MAO-A->100High selectivity over MAO-A
MAO-B->100High selectivity over MAO-B
LSD2->100High selectivity over LSD1 homologue, LSD2

Table 2: Cellular Effects of this compound in Cancer Cell Lines [1][2]

Cell LineCancer TypeEffectMetricValueTreatment Conditions
LNCaPProstate CancerIncreased H3K4me2EC50~2 µM48 hours
LNCaPProstate CancerReduced Cell ProliferationIC50Not explicitly statedNot specified
H460Lung CancerReduced Cell ProliferationIC50Not explicitly statedNot specified

Signaling Pathways Modulated by this compound

LSD1 is a critical regulator of various signaling pathways. By inhibiting LSD1, this compound has the potential to modulate these pathways, which are implicated in cancer and neurodegenerative diseases.

Wnt/β-Catenin Signaling Pathway

LSD1 has been shown to be a key regulator of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. LSD1 can demethylate and stabilize β-catenin, a central component of this pathway, leading to the activation of Wnt target genes. Inhibition of LSD1 by this compound is therefore hypothesized to disrupt this interaction and downregulate Wnt signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 GSK3B_Axin_APC GSK3β/Axin/APC Complex Dishevelled->GSK3B_Axin_APC inhibition beta_catenin β-catenin GSK3B_Axin_APC->beta_catenin phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation Proteasome Proteasome beta_catenin_p->Proteasome degradation LSD1 LSD1 LSD1->beta_catenin_nuc demethylation & stabilization This compound This compound This compound->LSD1 inhibition TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes transcription

This compound's potential impact on the Wnt/β-catenin signaling pathway.
Nrf2-Mediated Neuroprotection

This compound has demonstrated neuroprotective effects against oxidative stress.[1] This protection may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. LSD1 is known to repress Nrf2 activity. Therefore, inhibition of LSD1 by this compound could lead to the upregulation of Nrf2 and its target antioxidant genes, thereby protecting neurons from oxidative damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Oxidative_Stress->Nrf2 dissociation from Keap1 Keap1->Nrf2 sequesters Cul3 Cul3 Keap1->Cul3 ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Cul3->Nrf2 ubiquitination LSD1 LSD1 LSD1->Nrf2_nuc repression This compound This compound This compound->LSD1 inhibition ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Proposed mechanism of this compound-mediated neuroprotection via the Nrf2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are protocols for key experiments cited in the characterization of this compound.

In Vitro LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide, a byproduct of the LSD1-catalyzed demethylation reaction.

Materials:

  • Recombinant human LSD1/CoREST

  • Dimethylated H3K4 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-GGK(biotin))

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • This compound or other test compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well black plates

Procedure:

  • Prepare a reaction mixture containing LSD1/CoREST, HRP, and Amplex Red in the assay buffer.

  • Add this compound or vehicle control to the appropriate wells of the 96-well plate.

  • Initiate the reaction by adding the H3K4me2 peptide substrate.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.

  • Calculate the rate of reaction and determine the IC50 or Ki value for this compound.

Cell-Based Histone Methylation Analysis (Western Blot)

This protocol is used to determine the effect of this compound on global histone methylation levels in cultured cells.

Materials:

  • LNCaP or other suitable cancer cell lines

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K4me2, anti-total H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).

  • Lyse the cells and quantify the protein concentration.

  • Prepare protein lysates for SDS-PAGE and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the proliferation of cancer cells.

Materials:

  • LNCaP, H460, or other cancer cell lines

  • Cell culture medium and supplements

  • This compound

  • 96-well clear or opaque plates

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • If using MTT, add the solubilization solution.

  • Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial validation of an LSD1 inhibitor like this compound.

G cluster_discovery Discovery & Initial Screening cluster_cellular_validation Cellular Validation cluster_advanced_analysis Advanced Mechanistic Studies Virtual_Screening Virtual Screening of Phenelzine Analogues Synthesis Chemical Synthesis of this compound Virtual_Screening->Synthesis In_Vitro_Assay In Vitro LSD1 Inhibition Assay (HRP-coupled) Synthesis->In_Vitro_Assay Selectivity_Assay Selectivity Assays (MAO-A/B, LSD2) In_Vitro_Assay->Selectivity_Assay Cell_Culture Cancer Cell Lines (LNCaP, H460) Selectivity_Assay->Cell_Culture Neuroprotection_Assay Neuroprotection Assay (Oxidative Stress Model) Selectivity_Assay->Neuroprotection_Assay Western_Blot Western Blot for Histone Marks (H3K4me2) Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay ChIP_seq ChIP-seq for H3K4me2 Western_Blot->ChIP_seq Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western for pathway proteins) Proliferation_Assay->Signaling_Pathway_Analysis

Workflow for the discovery and validation of this compound as an LSD1 inhibitor.

References

Methodological & Application

Application Notes and Protocols for ByonZine® Technology in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ByonZine®, a proprietary duocarmycin-based linker-drug technology, in cell culture experiments. ByonZine® is integral to the development of next-generation Antibody-Drug Conjugates (ADCs) designed for targeted cancer therapy.

Introduction to ByonZine® Technology

ByonZine® is a cutting-edge linker-drug platform developed by Byondis that equips monoclonal antibodies (mAbs) with a potent cytotoxic payload, a synthetic duocarmycin analogue.[1][2] Duocarmycins are a class of DNA-alkylating agents that are exceptionally potent, making them suitable for targeted delivery to cancer cells via ADCs.[3][4] The technology features a cleavable linker designed to be stable in circulation and efficiently release the active cytotoxin within the target tumor cells.[2][5] A key feature of ByonZine® is its ability to induce a "bystander effect," where the released cell-permeable payload can kill neighboring antigen-negative cancer cells, thereby overcoming tumor heterogeneity.[3][6]

Mechanism of Action

The mechanism of action for ADCs utilizing ByonZine® technology is a multi-step process designed for targeted cell killing:

  • Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and trafficked into lysosomes.[7]

  • Payload Release: Within the lysosome, the cleavable linker is proteolytically cleaved, releasing the inactivated duocarmycin prodrug.[5][8]

  • Activation and DNA Alkylation: The prodrug is then activated to its cytotoxic form, which travels to the nucleus and binds to the minor groove of DNA, causing irreversible alkylation of adenine (B156593) residues.[9]

  • DNA Damage and Apoptosis: This DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[10]

  • Bystander Effect: The cell-permeable nature of the released duocarmycin payload allows it to diffuse out of the target cell and kill adjacent cancer cells that may not express the target antigen.[6][11]

ByonZine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect ADC ByonZine® ADC Cancer_Cell Target Cancer Cell (Antigen-Positive) ADC->Cancer_Cell 1. Binding Endosome Endosome Cancer_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Cleavage & Payload Release Lysosome->Payload_Release 3. Proteolytic Cleavage Active_Toxin Active Duocarmycin Payload_Release->Active_Toxin 4. Activation Nucleus Nucleus Active_Toxin->Nucleus Bystander_Cell Neighboring Cancer Cell (Antigen-Negative) Active_Toxin->Bystander_Cell 7. Diffusion DNA_Alkylation DNA Alkylation & Damage Nucleus->DNA_Alkylation 5. DNA Binding Apoptosis Apoptosis DNA_Alkylation->Apoptosis 6. Cell Death Bystander_Apoptosis Apoptosis Bystander_Cell->Bystander_Apoptosis 8. Bystander Killing

Mechanism of action for ByonZine® ADCs.

Application Note 1: In Vitro Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a ByonZine®-based ADC in various cancer cell lines with differing target antigen expression levels.

Experimental Protocol: Cell Viability Assay (e.g., CyQUANT™ or MTT)

This protocol is a general guideline and should be optimized for specific cell lines and ADCs.

Materials:

  • Target cancer cell lines (with varying antigen expression)

  • Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)

  • ByonZine® ADC of interest

  • Non-binding isotype control ADC

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., CyQUANT™ Direct Cell Proliferation Assay, MTT reagent)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ByonZine® ADC and the isotype control ADC in culture medium. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.

    • Carefully add 50 µL of the diluted ADC solutions to the appropriate wells, resulting in a final volume of 100 µL. Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for a period relevant to the ADC's mechanism of action. For ByonZine® ADCs, a longer incubation of 6 days has been shown to be effective.[1][7]

  • Cell Viability Measurement (using CyQUANT™ as an example):

    • On the day of analysis, prepare the CyQUANT™ reagent according to the manufacturer's instructions.

    • Add the appropriate volume of the reagent to each well.

    • Incubate for the recommended time (typically 1 hour) at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the media-only blank wells from all other measurements.

    • Normalize the data by expressing the viability of treated cells as a percentage of the viability of untreated control cells.

    • Plot the percent cell viability against the logarithm of the ADC concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: In Vitro Cytotoxicity of ByonZine® ADCs

The following tables summarize the in vitro cytotoxicity of two ADCs utilizing ByonZine® technology: SYD985 ([vic-]trastuzumab duocarmazine) and BYON3521 (an anti-c-MET ADC).

Table 1: In Vitro Cytotoxicity of SYD985 in Carcinosarcoma Cell Lines

Cell Line HER2/neu Expression SYD985 IC₅₀ (µg/mL) T-DM1 IC₅₀ (µg/mL)
SARARK-6 3+ ~0.013 ~0.096
SARARK-9 3+ ~0.013 ~0.096
SARARK-1 0/1+ ~0.060 ~3.221
SARARK-7 0/1+ ~0.060 ~3.221

Data derived from studies on uterine and ovarian carcinosarcoma cell lines. SYD985 demonstrated significantly higher potency compared to T-DM1, especially in cells with low HER2/neu expression.[8][12]

Table 2: In Vitro Cytotoxicity of BYON3521 in c-MET Expressing Cell Lines

Cell Line c-MET Expression Level BYON3521 IC₅₀ (ng/mL)
EBC-1 High 1.5 - 18.2
Hs746T High 1.5 - 18.2
MKN-45 Moderate 1.5 - 18.2
NCI-H441 Low 1.5 - 18.2

BYON3521 demonstrated potent cytotoxicity across a range of cell lines with varying levels of c-MET expression.[1][13]

Application Note 2: Bystander Killing Effect Assay

Objective: To evaluate the bystander killing capability of a ByonZine® ADC on antigen-negative cells when co-cultured with antigen-positive cells.

Principle: This assay quantifies the viability of a fluorescently labeled antigen-negative cell population when co-cultured with an unlabeled antigen-positive population in the presence of the ADC. The death of the fluorescent cells indicates the bystander effect.[11][14]

Bystander_Effect_Workflow Start Start Seed_Cells Seed Antigen-Positive (Ag+) and Fluorescent Antigen-Negative (Ag-) cells in the same well Start->Seed_Cells Incubate_1 Incubate overnight for cell attachment Seed_Cells->Incubate_1 Add_ADC Add serial dilutions of ByonZine® ADC Incubate_1->Add_ADC Incubate_2 Incubate for 48-144 hours Add_ADC->Incubate_2 Image_Plate Image plate using a fluorescence microscope or high-content imager Incubate_2->Image_Plate Quantify Quantify the number of viable fluorescent (Ag-) cells Image_Plate->Quantify Analyze Plot Ag- cell viability vs. ADC concentration Quantify->Analyze End End Analyze->End

Experimental workflow for the bystander effect assay.

Experimental Protocol: Co-Culture Bystander Assay

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line, stably expressing a fluorescent protein (e.g., GFP or mCherry)

  • ByonZine® ADC and isotype control ADC

  • 96-well black, clear-bottom cell culture plates

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed a mixture of Ag+ and fluorescently labeled Ag- cells into each well of a 96-well plate. The ratio of Ag+ to Ag- cells should be optimized (e.g., 1:1 or 3:1).

    • Incubate overnight at 37°C, 5% CO₂.

  • ADC Treatment:

    • Add serial dilutions of the ByonZine® ADC to the co-culture.

    • Include controls: co-culture with no ADC, co-culture with isotype control ADC, and monoculture of Ag- cells with the ByonZine® ADC (to measure direct toxicity).

  • Incubation:

    • Incubate the plate for a suitable duration (e.g., 72-120 hours).

  • Imaging and Analysis:

    • At the end of the incubation, image the entire well using a high-content imaging system, capturing both brightfield and the appropriate fluorescence channel.

    • Use image analysis software to count the number of viable fluorescent (Ag-) cells in each well. Viability can be assessed by morphology or by using a viability dye (e.g., Calcein-AM).

    • Normalize the number of viable Ag- cells in the ADC-treated co-culture wells to the number in the untreated co-culture wells.

    • Plot the percentage of Ag- cell viability against the ADC concentration to visualize the bystander effect.

Signaling Pathway: DNA Damage Response

The duocarmycin payload of ByonZine® ADCs induces DNA double-strand breaks. This triggers a complex signaling cascade known as the DNA Damage Response (DDR). The cell attempts to repair the damage, but if it is too extensive, the DDR pathway will initiate apoptosis.[15][16]

Key proteins in this pathway include:

  • ATM (Ataxia-Telangiectasia Mutated): A primary sensor of double-strand breaks that initiates the signaling cascade.[16]

  • CHK2 (Checkpoint Kinase 2): A downstream kinase activated by ATM that phosphorylates numerous effector proteins.

  • p53: A critical tumor suppressor protein that is stabilized and activated by the DDR pathway. p53 can induce cell cycle arrest (giving the cell time to repair DNA) or initiate apoptosis.

  • Caspases: A family of proteases that execute the apoptotic program, leading to controlled cell dismantling.

DNA_Damage_Response_Pathway Duocarmycin Duocarmycin Payload (from ByonZine® ADC) DNA_DSB DNA Double-Strand Breaks Duocarmycin->DNA_DSB ATM_Activation ATM Activation DNA_DSB->ATM_Activation CHK2_Activation CHK2 Activation ATM_Activation->CHK2_Activation p53_Stabilization p53 Stabilization & Activation CHK2_Activation->p53_Stabilization Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53_Stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Stabilization->Apoptosis Directly induces DNA_Repair DNA Repair Attempt Cell_Cycle_Arrest->DNA_Repair DNA_Repair->Apoptosis If repair fails Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

DNA Damage Response pathway initiated by duocarmycin.

References

Application Notes and Protocols for NeuroProtex in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is oxidative stress, which leads to cellular damage and apoptosis. NeuroProtex is a novel synthetic compound under investigation for its potential neuroprotective properties. It is hypothesized to exert its effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3][4] These application notes provide detailed protocols for assessing the neuroprotective efficacy of NeuroProtex in in-vitro models of neuronal damage.

Mechanism of Action: Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] In the presence of oxidative stress or electrophilic compounds like NeuroProtex, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[2][3][4] This leads to the upregulation of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NeuroProtex NeuroProtex Keap1_Nrf2 Keap1-Nrf2 Complex NeuroProtex->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 (inactive) Keap1_Nrf2->Keap1 Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Nrf2_sMaf_ARE Nrf2-sMaf-ARE Complex Nrf2_nuc->Nrf2_sMaf_ARE sMaf sMaf sMaf->Nrf2_sMaf_ARE ARE ARE (Antioxidant Response Element) ARE->Nrf2_sMaf_ARE Target_Genes Target Genes (HO-1, NQO1, etc.) Nrf2_sMaf_ARE->Target_Genes activates transcription Neuroprotection Neuroprotection Target_Genes->Neuroprotection

Figure 1: NeuroProtex-mediated activation of the Nrf2 signaling pathway.

Data Presentation

The neuroprotective effects of NeuroProtex can be quantified using various in vitro assays. The following tables summarize representative data from studies on a neuronal cell line (e.g., SH-SY5Y or HT22) subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).

Table 1: Effect of NeuroProtex on Cell Viability (MTT Assay)

Treatment GroupConcentrationCell Viability (% of Control)Standard Deviation
Control (Vehicle)-100.0± 5.2
H₂O₂ (100 µM)-45.3± 4.1
NeuroProtex + H₂O₂1 µM58.7± 3.8
NeuroProtex + H₂O₂5 µM75.2± 4.5
NeuroProtex + H₂O₂10 µM89.6± 5.0
NeuroProtex only10 µM98.9± 4.7

Table 2: Effect of NeuroProtex on Cytotoxicity (LDH Release Assay)

Treatment GroupConcentrationLDH Release (% of Maximum)Standard Deviation
Control (Vehicle)-5.1± 1.2
H₂O₂ (100 µM)-85.4± 6.3
NeuroProtex + H₂O₂1 µM65.8± 5.5
NeuroProtex + H₂O₂5 µM42.1± 4.9
NeuroProtex + H₂O₂10 µM20.7± 3.1
NeuroProtex only10 µM6.3± 1.5

Table 3: Effect of NeuroProtex on Intracellular ROS Levels (DCFH-DA Assay)

Treatment GroupConcentrationRelative Fluorescence (% of H₂O₂ Group)Standard Deviation
Control (Vehicle)-15.2± 2.1
H₂O₂ (100 µM)-100.0± 8.9
NeuroProtex + H₂O₂1 µM78.4± 6.7
NeuroProtex + H₂O₂5 µM53.9± 5.2
NeuroProtex + H₂O₂10 µM31.6± 4.3
NeuroProtex only10 µM16.1± 2.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y, HT22) seeding Cell Seeding (96-well or 6-well plates) start->seeding pretreatment Pre-treatment with NeuroProtex (various concentrations, 24h) seeding->pretreatment stressor Induce Oxidative Stress (e.g., 100 µM H₂O₂ for 2-4h) pretreatment->stressor mtt MTT Assay (Cell Viability) stressor->mtt Incubate & Proceed to Assays ldh LDH Assay (Cytotoxicity) stressor->ldh Incubate & Proceed to Assays ros DCFH-DA Assay (ROS Levels) stressor->ros Incubate & Proceed to Assays wb Western Blot (Protein Expression) stressor->wb Incubate & Proceed to Assays analysis Data Collection & Analysis (Spectrophotometry, Imaging) mtt->analysis ldh->analysis ros->analysis wb->analysis end End: Evaluate Neuroprotective Efficacy analysis->end

Figure 2: General experimental workflow for assessing neuroprotection.
Cell Viability (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.[5][6][7]

  • Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y)

    • 96-well plates

    • NeuroProtex stock solution

    • Neurotoxic agent (e.g., H₂O₂)

    • MTT solution (5 mg/mL in sterile PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat cells with various concentrations of NeuroProtex for 24 hours. Include a vehicle-only control.

    • Induce neurotoxicity by adding the desired concentration of H₂O₂ and incubate for the specified duration (e.g., 4 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Cytotoxicity (Lactate Dehydrogenase - LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6][8]

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate (B86563) to pyruvate, which is coupled to the formation of a colored product that can be measured.

  • Materials:

    • Cells and reagents as in the MTT assay

    • LDH cytotoxicity assay kit

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • Prepare controls as per the kit instructions: a) Spontaneous LDH release (vehicle-treated cells), b) Maximum LDH release (cells treated with lysis buffer), and c) Background (medium only).

    • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate percent cytotoxicity using the formula: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

Reactive Oxygen Species (ROS) Accumulation (DCFH-DA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF).

  • Materials:

    • Cells and reagents as in the MTT assay

    • Black 96-well plates for fluorescence measurement

    • DCFH-DA solution (10 µM in serum-free medium)

    • Fluorescence microplate reader or fluorescence microscope

  • Protocol:

    • Seed cells in a black 96-well plate and treat with NeuroProtex and H₂O₂ as previously described.

    • Wash the cells twice with warm sterile PBS.

    • Load the cells with 10 µM DCFH-DA solution and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Western Blotting for Nrf2 Pathway Activation

This technique is used to detect and quantify the expression of key proteins in the Nrf2 signaling pathway, such as Nrf2, Keap1, and HO-1.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

  • Materials:

    • Cells cultured and treated in 6-well plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using an imaging system and quantify the band intensities. Use a loading control like β-actin to normalize the data.

References

Application Notes and Protocols for Bizine Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Bizine" is not extensively characterized in publicly available scientific literature. The following application notes and protocols are based on general principles for handling and preparing stock solutions of novel chemical entities. The provided information for "this compound" with the molecular formula C18H23N3O is derived from its chemical structure available on PubChem and should be adapted based on experimental observations.

Introduction

This compound (N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide) is a small molecule with potential applications in drug discovery and development. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments, including cell-based assays, biochemical assays, and in vivo studies. This document provides a detailed protocol for preparing a concentrated stock solution of this compound and guidelines for its storage and handling.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. These properties are important for calculating the required mass for a desired stock concentration and for understanding the compound's general characteristics.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H23N3OPubChem[1]
Molecular Weight297.4 g/mol PubChem[1]
AppearanceAssumed to be a solid powderGeneral assumption for novel compounds
IUPAC NameN-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamidePubChem[1]

Experimental Protocols

Preliminary Solubility Assessment

Before preparing a high-concentration stock solution, it is essential to determine the solubility of this compound in various common laboratory solvents. This small-scale test will identify the most suitable solvent for your experiments.

Protocol:

  • Dispense a small, accurately weighed amount of this compound (e.g., 1-5 mg) into several sterile microcentrifuge tubes.

  • Add a measured volume of a test solvent (e.g., 100 µL) to each tube. Common solvents to test include:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Phosphate-buffered saline (PBS)

    • Deionized water

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound does not dissolve, gently warm the tube to 37°C for 10-15 minutes and vortex again.[2]

  • If the compound dissolves, add another measured volume of solvent to determine the approximate saturation point.

  • Record the observations in a table similar to Table 2.

Table 2: Example of a Solubility Assessment Table for this compound

SolventConcentration Tested (mg/mL)Observation (Room Temp)Observation (37°C)Notes
DMSO10SolubleN/AClear solution
Ethanol10Partially SolubleSoluble-
Methanol10Partially SolubleSoluble-
PBS (pH 7.4)1InsolubleInsolubleSuspension formed
Water1InsolubleInsolubleSuspension formed
Preparation of a 10 mM this compound Stock Solution in DMSO

Based on the likely solubility of this compound (containing aromatic rings) in organic solvents, DMSO is often a suitable choice.[2] This protocol describes the preparation of a 10 mM stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile conical tube or vial (amber or wrapped in foil to protect from light)[2]

  • Analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Protocol:

  • Calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    • For 10 mL of a 10 mM solution:

    • Mass (mg) = 0.010 mol/L x 297.4 g/mol x 0.010 L x 1000 mg/g = 29.74 mg

  • Accurately weigh 29.74 mg of this compound powder and transfer it to the sterile conical tube or vial.

  • Add 10 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.[2]

  • Once dissolved, the stock solution is ready for use or storage.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

  • Short-term storage (up to 1 month): Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Long-term storage (up to 6 months): For longer-term storage, aliquots should be stored at -80°C.

  • Protection from light: Store all solutions in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.[2]

  • Before use: When ready to use an aliquot, allow it to thaw completely at room temperature before opening the vial.

Diagrams

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing and validating a stock solution of a novel compound like this compound.

G cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve vortex Vortex/Warm dissolve->vortex aliquot Aliquot vortex->aliquot Completely Dissolved store Store at -20°C / -80°C aliquot->store check_sol Check Solubility store->check_sol For Use check_conc Confirm Concentration check_sol->check_conc

Workflow for preparing a this compound stock solution.
Hypothetical Signaling Pathway for this compound

While the specific mechanism of action for this compound is unknown, many novel therapeutic compounds target G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade that could be investigated for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound gpcr GPCR This compound->gpcr Binds g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Activates second_messenger Second Messenger effector->second_messenger Generates pka Protein Kinase A second_messenger->pka Activates response Cellular Response pka->response Phosphorylates Target Proteins

Hypothetical GPCR signaling pathway for this compound.

References

Application Notes and Protocols for In Vivo Evaluation of Bizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bizine is an investigational therapeutic agent designed to target cancers harboring Neuregulin 1 (NRG1) gene fusions. These fusions lead to the production of chimeric NRG1 proteins that act as potent ligands for the HER2/HER3 receptor complex. Aberrant activation of the HER2/HER3 signaling cascade promotes uncontrolled cell proliferation, survival, and tumor growth. This compound is a humanized monoclonal antibody that binds to the HER2/HER3 heterodimer, preventing its activation by the NRG1 fusion protein and thereby inhibiting downstream oncogenic signaling.

These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in preclinical cancer models.

Mechanism of Action: Targeting the NRG1-HER2/HER3 Signaling Pathway

NRG1 fusions result in the overexpression of a soluble NRG1 ligand that binds to the HER3 receptor. This binding induces the heterodimerization of HER3 with HER2, leading to the transphosphorylation of their intracellular kinase domains. This phosphorylation event triggers a cascade of downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, which are critical for cell proliferation and survival. This compound functions by sterically hindering the formation of the active HER2/HER3 signaling complex in the presence of the NRG1 fusion protein.

NRG1_HER2_HER3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRG1 NRG1 Fusion Protein HER3 HER3 NRG1->HER3 Binds HER2_HER3 HER2/HER3 Heterodimer HER3->HER2_HER3 Dimerizes with HER2 HER2 HER2 This compound This compound This compound->HER2_HER3 Inhibits PI3K PI3K HER2_HER3->PI3K Activates MAPK RAS/RAF/MEK HER2_HER3->MAPK Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: this compound inhibits the NRG1 fusion-driven HER2/HER3 signaling pathway.

In Vivo Efficacy Studies in Xenograft Models

The primary method for evaluating the in vivo anti-tumor activity of this compound is through the use of patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models that harbor known NRG1 fusions.

Experimental Workflow for Efficacy Studies

Efficacy_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Implant NRG1-Fusion Positive Tumor Cells/Fragments into Immunocompromised Mice B Allow Tumors to Reach ~150-200 mm³ A->B C Randomize Mice into Treatment Groups B->C D Administer Vehicle, This compound (Multiple Doses), or Standard of Care C->D E Monitor Tumor Volume and Body Weight (2-3 times/week) D->E F Euthanize Mice at Pre-defined Endpoint (e.g., Tumor Volume > 2000 mm³) E->F Endpoint Reached G Collect Tumors and Tissues for PK/PD Analysis F->G

Caption: General workflow for an in vivo efficacy study of this compound.
Detailed Protocol: Efficacy in NRG1-Fusion Positive Lung Cancer CDX Model

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: A human lung adenocarcinoma cell line engineered to express an SLC3A2-NRG1 fusion.

  • Tumor Implantation: Subcutaneously inject 5 x 106 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.

  • Randomization: When average tumor volume reaches approximately 150 mm³, randomize animals into treatment groups (n=10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS), administered intravenously (IV) twice weekly.

    • Group 2: this compound (1 mg/kg), IV, twice weekly.

    • Group 3: this compound (5 mg/kg), IV, twice weekly.

    • Group 4: this compound (10 mg/kg), IV, twice weekly.

  • Dosing and Monitoring: Administer treatments for 28 days. Measure tumor volume and body weight three times per week.

  • Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints include body weight changes (as a measure of toxicity) and survival. Euthanize mice if tumors exceed 2000 mm³ or if body weight loss exceeds 20%.

  • Data Analysis: Analyze differences in tumor growth between groups using a repeated-measures two-way ANOVA.

Data Presentation: Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle-IV, 2x/week1850 ± 250--
This compound1IV, 2x/week1200 ± 18035.1< 0.05
This compound5IV, 2x/week650 ± 11064.9< 0.001
This compound10IV, 2x/week320 ± 7582.7< 0.0001

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies inform dosing schedules for efficacy trials.

Experimental Workflow for PK Studies

PK_Study_Workflow A Administer a Single Dose of this compound to Mice (e.g., 10 mg/kg IV) B Collect Blood Samples at Pre-defined Time Points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 168h) A->B C Process Blood to Isolate Plasma B->C D Quantify this compound Concentration in Plasma using ELISA C->D E Calculate PK Parameters (Cmax, Tmax, AUC, T½) D->E

Caption: Workflow for a single-dose pharmacokinetic study of this compound.
Detailed Protocol: Single-Dose PK Study

  • Animal Model: Naive female athymic nude mice, 6-8 weeks old (n=3 per time point).

  • Dosing: Administer a single 10 mg/kg intravenous (IV) bolus dose of this compound.

  • Blood Collection: Collect approximately 50-100 µL of blood via saphenous vein puncture at the following time points post-dose: 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr.

  • Sample Processing: Collect blood into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Quantification: Measure the concentration of this compound in plasma samples using a validated human IgG-specific ELISA.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDefinitionValue (at 10 mg/kg IV)
CmaxMaximum plasma concentration250 µg/mL
AUC0-infArea under the curve from time 0 to infinity15,000 hr*µg/mL
t1/2Elimination half-life120 hours
CLClearance0.02 mL/hr
VdVolume of distribution3.5 mL

Pharmacodynamic (PD) Biomarker Studies

PD studies are performed to confirm that this compound is engaging its target and modulating the intended signaling pathway in the tumor tissue.

Detailed Protocol: PD Analysis of Tumor Tissue
  • Study Design: Use a satellite group of animals from the main efficacy study (n=3-5 per group).

  • Sample Collection: Euthanize mice at a specified time point after the final dose (e.g., 24 hours). Excise tumors rapidly and either snap-freeze in liquid nitrogen for western blot/IHC or place in RNAlater for gene expression analysis.

  • Biomarker Analysis:

    • Western Blot: Analyze tumor lysates for levels of phosphorylated HER3 (p-HER3), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK) to assess pathway inhibition. Total protein levels should be used for normalization.

    • Immunohistochemistry (IHC): Stain tumor sections for proliferation markers like Ki-67 to assess the effect on cell proliferation.

  • Data Analysis: Quantify western blot band intensities or IHC staining scores and compare between treatment and vehicle control groups using a t-test or one-way ANOVA.

Data Presentation: Pharmacodynamic Biomarker Modulation
BiomarkerAnalysis MethodChange in this compound (10 mg/kg) vs. Vehicle Groupp-value
p-HER3 (Tyr1289)Western Blot85% Decrease< 0.001
p-AKT (Ser473)Western Blot78% Decrease< 0.001
p-ERK (Thr202/Tyr204)Western Blot75% Decrease< 0.01
Ki-67IHC65% Decrease in % Positive Nuclei< 0.001

Conclusion

The protocols and data structures outlined in these application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound. A robust characterization of the efficacy, pharmacokinetic, and pharmacodynamic properties of this compound in relevant NRG1-fusion positive cancer models is critical for its advancement into clinical development. Researchers should adapt these general protocols to their specific models and experimental questions, ensuring all studies are conducted with appropriate ethical oversight and rigorous scientific methodology.

Troubleshooting & Optimization

Bizine solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Bizine, with a particular focus on solubility issues in Dimethyl Sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound exhibits low solubility in aqueous solutions. Therefore, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound.[1]

Q2: My this compound powder is not dissolving completely in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Ensure you are using high-purity, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce its solvating power for hydrophobic compounds like this compound.[2]

  • Gently warm the solution: Warming the solution to 37°C can aid in dissolution. Avoid excessive heat, as it may degrade the compound.[2]

  • Sonication: Brief sonication can help to break up compound aggregates and facilitate dissolution.[2]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.[2]

Q3: After dissolving this compound in DMSO, I observe precipitation when diluting it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A3: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[3][4][5] Here are several strategies to prevent this:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to minimize both cytotoxicity and precipitation.[3][4]

  • Stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous buffer, perform a serial dilution. First, create an intermediate dilution in a smaller volume of buffer, and then add this to the final volume.[3][4]

  • Slow, dropwise addition with mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or swirling. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.[3]

  • Use pre-warmed media: Adding the compound to pre-warmed (37°C) cell culture media can sometimes improve solubility.[4]

Q4: What is the recommended storage condition for this compound stock solutions in DMSO?

A4: To ensure the stability and longevity of your this compound stock solution, it is recommended to:

  • Store aliquots at -20°C or -80°C for long-term storage.[6]

  • Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[2][7] Prepare single-use aliquots to minimize this.

  • Protect the solution from light.[2][8]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Aqueous Buffer

  • Symptom: A precipitate forms immediately upon adding the this compound-DMSO stock solution to your aqueous buffer (e.g., PBS, cell culture media).

  • Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • Troubleshooting Flowchart:

G start Precipitation Observed check_conc Is the final this compound concentration high? start->check_conc lower_conc Decrease final working concentration check_conc->lower_conc Yes check_dilution Was the DMSO stock added directly to the full buffer volume? check_conc->check_dilution No end_node Solution should remain clear lower_conc->end_node stepwise_dilution Perform stepwise dilution check_dilution->stepwise_dilution Yes check_mixing Was the solution mixed during dilution? check_dilution->check_mixing No stepwise_dilution->end_node slow_addition Add stock dropwise while vortexing check_mixing->slow_addition No check_temp Was the buffer cold? check_mixing->check_temp Yes slow_addition->end_node warm_buffer Use pre-warmed (37°C) buffer check_temp->warm_buffer Yes check_temp->end_node No warm_buffer->end_node

Caption: Troubleshooting flowchart for immediate precipitation of this compound.

Issue 2: Delayed Precipitation of this compound in Cell Culture

  • Symptom: The solution is initially clear after dilution, but a precipitate forms after a period of incubation (e.g., hours or overnight).

  • Potential Causes:

    • Temperature fluctuations (e.g., removing the plate from the incubator for microscopy).

    • Interaction with components in the cell culture medium.

    • Compound degradation leading to less soluble byproducts.

  • Solutions:

    • Minimize temperature changes by using a heated stage on your microscope.

    • Reduce the time that culture plates are outside of the incubator.

    • Consider using a lower final concentration of this compound.

    • Prepare fresh this compound stock solutions regularly to avoid using degraded compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol~10
Methanol~5
Water< 0.1
PBS (pH 7.4)< 0.1

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell LineMaximum Tolerated DMSO (%)Recommended Maximum (%)
HEK2931.0%0.5%
HeLa0.8%0.4%
A5491.2%0.6%
Jurkat0.5%0.25%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 450.5 g/mol ). For 1 mL of a 10 mM stock, you will need 4.505 mg.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder in a sterile vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Warming/Sonication (if necessary): If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes or sonicate for 2-5 minutes.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulates.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Aqueous Buffer for Cell Culture

This protocol describes the preparation of a 10 µM final concentration of this compound in cell culture medium from a 10 mM DMSO stock.

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): a. Add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed medium to create a 100 µM intermediate solution. b. Gently vortex the intermediate solution.

  • Prepare Final Dilution: a. While gently vortexing your final volume of pre-warmed medium, add the required volume of the intermediate solution (or the original 10 mM stock if not making an intermediate). For a 10 µM final concentration in 10 mL of medium, you would add 1 mL of the 100 µM intermediate solution. b. If diluting directly from the 10 mM stock, add 10 µL to 10 mL of medium.

  • Final Check: Visually inspect the final solution to ensure it is clear before adding it to your cells. The final DMSO concentration in this example is 0.1%.

Mandatory Visualizations

G cluster_0 Preparation of this compound Stock cluster_1 Dilution into Aqueous Buffer weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex/Sonicate/ Warm (37°C) add_dmso->mix inspect Visually Inspect for Clarity mix->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C/-80°C aliquot->store warm_media Pre-warm Aqueous Buffer to 37°C add_stock Add DMSO Stock Dropwise to Buffer warm_media->add_stock vortex Gently Vortex During Addition add_stock->vortex final_inspect Visually Inspect Final Solution vortex->final_inspect add_to_cells Add to Experiment final_inspect->add_to_cells

Caption: Experimental workflow for preparing and diluting this compound solutions.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Cell Viability Assays with Bizine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bizine in cell viability assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect cell viability?

This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones.[3] By inhibiting LSD1, this compound can alter gene expression, leading to various cellular outcomes, including the inhibition of cell proliferation and cell cycle arrest, which can be observed as a decrease in cell viability.[2][4]

Q2: Which cell viability assay is most suitable for use with this compound treatment?

The choice of assay depends on your specific research question and cell type.

  • Metabolic Assays (e.g., MTT, XTT): These assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[5][6] However, as LSD1 inhibition can affect cellular metabolism, it is crucial to validate that this compound itself does not directly interfere with the assay reagents.[7][8]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, a direct indicator of metabolically active cells.[9][10] They are generally considered more sensitive than metabolic assays.[9]

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish live from dead cells based on the integrity of the cell membrane. They are often used as an orthogonal method to confirm results from metabolic or ATP-based assays.

Q3: Can this compound interfere with the results of my cell viability assay?

Yes, it is possible. As an LSD1 inhibitor, this compound can alter cellular metabolism, which may indirectly affect assays that measure metabolic activity.[7][8] For instance, some LSD1 inhibitors have been shown to reduce oxidative phosphorylation and glycolysis.[8] Additionally, compounds with antioxidant properties can directly reduce tetrazolium salts like MTT and XTT, leading to false-positive results.[11][12] It is essential to perform appropriate controls to rule out direct compound interference.

Q4: How can I test if this compound is directly interfering with my assay?

To check for direct interference, you should run a cell-free control. This involves adding this compound at the same concentrations used in your experiment to the assay medium without cells and then adding the assay reagent (e.g., MTT, XTT, CellTiter-Glo®).[13] A change in color or signal in the absence of cells indicates direct interference.

Q5: What are the typical concentrations of this compound to use in a cell viability experiment?

The optimal concentration of this compound will vary depending on the cell line and the duration of treatment. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration). A literature search for similar cell lines can provide a starting point for the concentration range to test.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells

High variability can obscure the true effect of your this compound treatment.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure your cell suspension is homogenous before and during plating. Use reverse pipetting for better consistency.
Edge Effects Avoid using the outer wells of the microplate as they are prone to evaporation. Fill these wells with sterile PBS or media.
Pipetting Errors Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to minimize well-to-well variation.[14]
Incomplete Reagent Mixing Ensure thorough but gentle mixing after adding assay reagents. Avoid creating bubbles.
Problem 2: Inconsistent Dose-Response Curve

An inconsistent or non-reproducible dose-response curve can make it difficult to determine the potency of this compound.

Potential Cause Recommended Solution
Incorrect Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Verify the stock concentration.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, you may need to adjust the solvent or the highest concentration tested.
Cell Clumping Ensure a single-cell suspension before plating to allow for uniform exposure to this compound.
Sub-optimal Incubation Time The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Problem 3: Unexpectedly High or Low Absorbance/Luminescence Readings

These issues can arise from direct interference of this compound with the assay chemistry or from biological effects.

Potential Cause Recommended Solution
Direct Reduction of MTT/XTT by this compound Run a cell-free control with this compound and the assay reagent. If this compound directly reduces the tetrazolium salt, consider using an alternative assay like CellTiter-Glo® or a membrane integrity assay.[11][12][13]
Inhibition of Luciferase by this compound (CellTiter-Glo®) Perform a cell-free assay with a known amount of ATP and different concentrations of this compound to check for luciferase inhibition.
Alteration of Cellular Metabolism This compound, as an LSD1 inhibitor, may alter the metabolic state of the cells, affecting the readout of metabolic assays.[7][8] Corroborate your findings with an orthogonal assay that measures a different cellular parameter (e.g., membrane integrity).
Contamination Bacterial or yeast contamination can lead to false-positive results in metabolic assays. Visually inspect plates for contamination before adding the assay reagent.
Incorrect Cell Number Ensure that the number of cells seeded is within the linear range of the assay for your specific cell line.[14]

Experimental Protocols

MTT Assay Protocol

This protocol is a general guideline and may need optimization for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[15]

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol

This protocol provides a general framework for performing an XTT assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm.[6]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the manufacturer's guidelines and should be adapted as needed.

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[9]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[9]

Data Presentation

Table 1: Example Data from a Dose-Response Experiment with this compound

This compound (µM)Average Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle)1.2540.087100.0
0.11.1980.07595.5
10.9870.06178.7
50.6210.04349.5
100.3150.02925.1
500.1020.0158.1

Table 2: Troubleshooting Summary for Common Viability Assays

AssayCommon IssuePotential this compound-Related CauseRecommended Action
MTT/XTT Falsely high viabilityDirect reduction of tetrazolium salt by this compoundRun cell-free controls; switch to a non-metabolic assay.
MTT/XTT Falsely low viabilityInhibition of mitochondrial reductasesConfirm with an ATP-based or membrane integrity assay.
CellTiter-Glo® Falsely low viabilityInhibition of luciferase enzymeRun cell-free controls with a known ATP amount.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate (24-72h) C->D E Add Viability Reagent (MTT, XTT, or CellTiter-Glo) D->E F Incubate (as per protocol) E->F G Measure Signal (Absorbance or Luminescence) F->G

Caption: General workflow for a cell viability assay with this compound treatment.

Signaling_Pathway cluster_epigenetics Epigenetic Regulation cluster_cellular_response Cellular Response This compound This compound LSD1 LSD1 Enzyme This compound->LSD1 inhibits Histones Histone Proteins LSD1->Histones demethylates GeneExpression Altered Gene Expression Histones->GeneExpression regulates CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest ReducedProliferation Reduced Proliferation GeneExpression->ReducedProliferation DecreasedViability Decreased Viability CellCycleArrest->DecreasedViability ReducedProliferation->DecreasedViability

Caption: Simplified signaling pathway of this compound's effect on cell viability.

Troubleshooting_Tree Start Inconsistent Results? HighVariability High Variability? Start->HighVariability Yes InconsistentCurve Inconsistent Dose-Response? Start->InconsistentCurve No CheckSeeding Check Cell Seeding & Pipetting HighVariability->CheckSeeding UnexpectedReadings Unexpected Readings? InconsistentCurve->UnexpectedReadings No CheckDilutions Verify Drug Dilutions & Solubility InconsistentCurve->CheckDilutions CheckInterference Run Cell-Free Controls UnexpectedReadings->CheckInterference UseOrthogonalAssay Use Orthogonal Assay CheckInterference->UseOrthogonalAssay

Caption: Decision tree for troubleshooting cell viability assays with this compound.

References

Technical Support Center: Interpreting Unexpected Results with Bizine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bizine, a potent and selective LSD1 inhibitor.[][2] The following guides are designed to help you interpret unexpected experimental results and provide actionable steps to move your research forward.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in regulating gene expression.[][2] By inhibiting LSD1, this compound is designed to modulate bulk histone methylation in cancer cells, leading to the re-expression of tumor suppressor genes and inhibition of cancer cell growth.[2] It has also been shown to have potential neuroprotective effects.[2]

Q2: In which solvents should I dissolve and store this compound?

A2: For initial stock solutions, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[3] For cell-based assays, this high-concentration stock can then be serially diluted into your aqueous buffer or cell culture medium.[3] Always prepare fresh dilutions for your experiments and avoid repeated freeze-thaw cycles of the stock solution to maintain compound integrity.[2] For long-term storage, keep the stock solution at -80°C.[2]

Q3: What are the expected phenotypic effects of this compound in cancer cell lines?

A3: The expected effects of this compound treatment in sensitive cancer cell lines include a decrease in cell proliferation and viability, an increase in apoptosis, and changes in cell cycle distribution. At the molecular level, you should observe an increase in specific histone methylation marks (e.g., H3K4me1/2, H3K9me2) and altered expression of LSD1 target genes.

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Lower than Expected Potency or Lack of Efficacy

Q: I'm not observing the expected anti-proliferative effects of this compound in my cancer cell line, even at high concentrations. What could be the cause?

A: A lack of efficacy can stem from several factors, ranging from experimental setup to intrinsic biological resistance. Here are the steps to troubleshoot this issue.

Recommended Troubleshooting Steps:

  • Verify Compound Solubility and Stability: Poor solubility is a common issue with novel inhibitors.[3] Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted into your cell culture medium.[3] Visually inspect for any precipitate after dilution.

  • Confirm Target Engagement: It's crucial to confirm that this compound is engaging with its target, LSD1, in your specific cell model. This can be assessed by measuring the levels of histone methylation marks that are direct substrates of LSD1.

  • Assess Cell Line Dependency: The cell line you are using may not be dependent on LSD1 for its proliferation and survival. Consider screening a panel of cell lines to identify models that are sensitive to LSD1 inhibition.

  • Check for Intrinsic Resistance Mechanisms: Your cell line may possess intrinsic resistance mechanisms, such as mutations in LSD1 or compensatory signaling pathways that bypass the need for LSD1 activity.

Data Presentation: this compound IC50 Values in a Panel of Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)LSD1 Expression (Relative)
MV-4-11Acute Myeloid Leukemia50High
A549Non-Small Cell Lung Cancer> 10,000Moderate
MCF7Breast Cancer250High
HCT116Colorectal Cancer800Moderate

Experimental Protocol: Western Blot for Histone Methylation

  • Cell Treatment and Lysis: Seed cells at an optimal density and treat with a dose-range of this compound or DMSO (vehicle control) for 48-72 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Histone Extraction: For histone analysis, perform an acid extraction of histones from the nuclear pellet.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 15% polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization:

G cluster_workflow Troubleshooting Workflow: Low Efficacy A Unexpected Result: Low Potency/No Efficacy B Step 1: Verify Solubility - Check for precipitation - Test alternative solvents A->B Investigate C Step 2: Confirm Target Engagement - Western Blot for H3K4/9me2 - qPCR for target genes B->C Solubility Confirmed D Step 3: Assess LSD1 Dependency - Screen a panel of cell lines - Compare IC50 values C->D Target Engaged E Step 4: Investigate Resistance - Genomic sequencing of LSD1 - Analyze bypass pathways D->E Dependency Confirmed F Conclusion: Cell line is likely resistant E->F G This compound This compound LSD1 LSD1 This compound->LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates Gene_X Repressed Gene X (Negative Regulator of RTK) LSD1->Gene_X represses RTK RTK Pathway Gene_X->RTK ERK ERK RTK->ERK G cluster_logic Logical Flow of Acquired Resistance A Initial Sensitivity (Cells respond to this compound) B Prolonged Treatment (Continuous selective pressure) A->B C Survival of Resistant Subclones (Pre-existing or newly mutated) B->C D Clonal Expansion (Resistant cells outgrow sensitive cells) C->D E Outcome: Acquired Resistance D->E

References

Bizine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Bizine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

To ensure its long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture.[1][2] For optimal shelf life, we recommend the following conditions:

ParameterConditionRationale
Temperature-20°CMinimizes chemical degradation and preserves compound integrity.[1]
AtmosphereInert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation.[3][4]
LightAmber vial or opaque containerProtects against photodegradation.[1][5]
MoistureUse of a desiccantThis compound is hygroscopic and can clump or degrade in the presence of moisture.[1][6]

2. How should I store this compound in solution?

For short-term storage, this compound solutions can be kept at 2-8°C for up to one week. For long-term storage, it is recommended to prepare aliquots in an appropriate solvent (e.g., anhydrous DMSO or ethanol) and store them at -80°C.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation. Stock solutions in aqueous buffers are not recommended for long-term storage due to lower stability.[4]

3. What is the shelf life of this compound?

When stored under the recommended conditions in its solid form, this compound is stable for up to 24 months. The shelf life of this compound in solution is significantly shorter and depends on the solvent and storage temperature. As a general guideline, stock solutions stored at -20°C are typically usable for up to one month.[2]

4. What are the common signs of this compound degradation?

Visual signs of degradation in solid this compound can include discoloration (e.g., yellowing) or clumping. For this compound solutions, the appearance of precipitates or a change in color may indicate degradation.[4] However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC to confirm the purity of this compound, especially for sensitive experiments.[4]

5. How do factors like pH and temperature affect this compound stability in solution?

This compound's stability in solution is highly dependent on pH and temperature.[7][8] Degradation rates are generally higher at elevated temperatures and in alkaline conditions.[4][7] For experiments in aqueous buffers, it is advisable to prepare fresh solutions and use them promptly.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent experimental results - This compound degradation: Improper storage or handling may have led to the degradation of this compound. - Improper sample preparation: Inconsistent concentrations or handling of this compound solutions.[9] - Experimental variability: Inherent variability in the experimental setup.[10][11]- Verify this compound purity: Use HPLC to check the purity of your this compound stock. - Prepare fresh solutions: Always prepare fresh this compound solutions for critical experiments. - Standardize protocols: Ensure consistent handling, including solvent, temperature, and incubation times.[12]
Precipitate in this compound stock solution - Low solubility: The concentration of this compound may exceed its solubility in the chosen solvent. - Degradation: The precipitate may consist of insoluble degradation products. - Low-temperature storage: The compound may be precipitating out of solution at low temperatures.[4]- Warm the solution: Gently warm the solution to room temperature to see if the precipitate redissolves.[4] - Check concentration: Ensure the concentration is within the known solubility limits for the solvent. - Filter the solution: If the precipitate does not redissolve, it may be a degradation product. Filter the solution before use and consider preparing a fresh stock.
Discoloration of solid this compound - Oxidation or photodegradation: Exposure to air or light during storage.[4]- Confirm purity: Use an analytical method like HPLC to determine the purity of the compound. - Discard if necessary: If significant degradation is confirmed, it is best to discard the batch and use a new, properly stored vial.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions to prepare working standards of appropriate concentrations.

  • Preparation of Sample Solution:

    • Prepare a sample solution of your this compound stock at a concentration similar to the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (determined by UV-Vis scan of this compound).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The purity of the sample can be determined by the area of the this compound peak relative to the total peak area. The presence of additional peaks indicates potential degradation products.

Visualizations

Bizine_Degradation_Pathway This compound This compound Intermediate_A Intermediate A (Hydroxylation) This compound->Intermediate_A Oxidative Stress Intermediate_B Intermediate B (Oxidation) Intermediate_A->Intermediate_B Further Oxidation Degradation_Product_1 Degradation Product 1 Intermediate_B->Degradation_Product_1 Degradation_Product_2 Degradation Product 2 Intermediate_B->Degradation_Product_2

Caption: Proposed oxidative degradation pathway of this compound.

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Time Points cluster_3 Analysis Prep_Solid Prepare Solid Samples Long_Term Long-Term (e.g., -20°C, 60% RH) Prep_Solid->Long_Term Accelerated Accelerated (e.g., 40°C, 75% RH) Prep_Solid->Accelerated Prep_Solution Prepare Solution Samples Prep_Solution->Long_Term Prep_Solution->Accelerated T0 T=0 Long_Term->T0 Accelerated->T0 T1 T=1 month Accelerated->T1 T3 T=3 months Accelerated->T3 T0->T1 T1->T3 T6 T=6 months T3->T6 HPLC HPLC Analysis T6->HPLC Mass_Spec Mass Spectrometry T6->Mass_Spec Appearance Visual Inspection T6->Appearance Troubleshooting_Decision_Tree Start Inconsistent Experimental Results? Check_Purity Check this compound Purity (HPLC) Start->Check_Purity Purity_OK Purity > 98%? Check_Purity->Purity_OK Purity_Not_OK Purity < 98%? Check_Purity->Purity_Not_OK Review_Protocol Review Experimental Protocol for Variability Purity_OK->Review_Protocol Yes Discard_Stock Discard Old Stock and Use New Vial Purity_Not_OK->Discard_Stock No Prepare_Fresh Prepare Fresh this compound Solution Review_Protocol->Prepare_Fresh Re_run_Experiment Re-run Experiment Prepare_Fresh->Re_run_Experiment Discard_Stock->Prepare_Fresh

References

Technical Support Center: Addressing Bizine-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Bizine-induced cytotoxicity in normal (non-cancerous) cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones H3K4me1/2 and H3K9me1/2.[1][2][3] By inhibiting LSD1, this compound can modulate gene expression, which is the basis for its investigation in cancer therapy and neuroprotective applications.[2][3]

Q2: Is cytotoxicity in normal cells an expected side effect of this compound?

While this compound is being developed to target cancer cells, its mechanism of action is not exclusively tumor-specific. LSD1 is also functional in normal cells, and its inhibition can potentially lead to off-target or on-target toxicities.[4] Some studies on other LSD1 inhibitors have shown effects on normal cells, such as those involved in erythropoiesis (red blood cell production).[1] However, some research also suggests that certain LSD1 inhibitors can selectively induce apoptosis in cancer cells without affecting normal cells.[5][6] Therefore, observing cytotoxicity in normal cells is a possibility that requires careful investigation.

Q3: At what concentration is this compound expected to be non-toxic to normal cells?

The therapeutic window for this compound, where it is effective against cancer cells with minimal toxicity to normal cells, is likely cell-type dependent. One study has shown that this compound can be neuroprotective at a concentration of 0.5 µM. For anti-proliferative effects in cancer cell lines like LNCaP and H460, it has been used at various concentrations, with an EC50 for increasing H3K4Me2 levels in LNCaP cells at approximately 2 µM.[7] It is crucial to perform a dose-response curve for each normal cell line to determine its specific sensitivity to this compound.

Q4: What are the typical signs of this compound-induced cytotoxicity?

Signs of cytotoxicity can include:

  • A decrease in cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment, membrane blebbing).

  • Induction of apoptosis (programmed cell death).

  • Induction of necrosis (uncontrolled cell death).

  • Increased production of reactive oxygen species (ROS), leading to oxidative stress.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot unexpected cytotoxicity in your normal cell lines when using this compound.

Issue 1: Unexpectedly high cytotoxicity observed in a normal cell line.

Possible Cause 1: Incorrect this compound concentration.

  • Solution: Verify the calculations for your stock solution and working concentrations. Perform a serial dilution to establish a full dose-response curve and determine the IC50 (half-maximal inhibitory concentration) for your specific normal cell line.

Possible Cause 2: Cell line is particularly sensitive to LSD1 inhibition.

  • Solution:

    • Review the literature for the known role of LSD1 in the specific cell type you are using.

    • Consider using a lower concentration of this compound or reducing the exposure time.

    • If possible, test this compound on a different normal cell line from a different tissue of origin to assess if the sensitivity is widespread or cell-type specific.

Possible Cause 3: Off-target effects of this compound.

  • Solution: While this compound is reported to be selective, off-target effects are always a possibility. Compare the cytotoxic profile of this compound with other known LSD1 inhibitors. If the cytotoxicity profile is unique to this compound, it might suggest off-target effects.

Issue 2: Unsure if the observed cell death is due to apoptosis or necrosis.

Solution: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity.

  • Recommended Action: Perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis.

    • Annexin V positive, PI negative: Early apoptosis

    • Annexin V positive, PI positive: Late apoptosis/necrosis

    • Annexin V negative, PI positive: Necrosis

Issue 3: Suspect that oxidative stress is a contributing factor to cytotoxicity.

Solution: The catalytic cycle of LSD1 produces hydrogen peroxide (H2O2), and its inhibition can alter cellular redox balance.[1]

  • Recommended Action: Measure the levels of intracellular Reactive Oxygen Species (ROS) using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). An increase in ROS levels upon this compound treatment would suggest the involvement of oxidative stress.

  • Potential Mitigation: If oxidative stress is confirmed, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it can rescue the cytotoxic effects.

Data Presentation

The following tables provide examples of how to structure your quantitative data for clear comparison.

Table 1: Dose-Response of this compound on Normal vs. Cancer Cell Lines

Cell LineCell TypeThis compound IC50 (µM) after 72h
LNCaPProstate Cancer5.2
H460Lung Cancer8.7
HUVECNormal Endothelial25.4
NHBENormal Bronchial> 50

This table illustrates how to compare the half-maximal inhibitory concentration (IC50) of this compound across different cell lines to determine its therapeutic window.

Table 2: Apoptosis Induction by this compound (10 µM) after 48h

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
LNCaP25.315.1
HUVEC8.25.4

This table shows a method for quantifying the extent of apoptosis induced by this compound in a cancer cell line versus a normal cell line.

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol is for determining the dose-response effect of this compound on cell viability.

Materials:

  • WST-1 reagent

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol distinguishes between live, apoptotic, and necrotic cells.[8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration and for the desired time.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Intracellular ROS Measurement (DCFDA Assay)

This protocol measures the level of oxidative stress.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • H2O2 (positive control)

  • Serum-free medium

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or flow cytometer.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment seed_cells Seed Normal and Cancer Cell Lines incubate_24h Incubate 24h seed_cells->incubate_24h bizine_treatment Treat cells with various concentrations of this compound incubate_24h->bizine_treatment viability_assay Cell Viability Assay (e.g., WST-1) bizine_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) bizine_treatment->apoptosis_assay ros_assay ROS Assay (DCFDA) bizine_treatment->ros_assay

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

signaling_pathway This compound This compound LSD1 LSD1 This compound->LSD1 inhibition Cytotoxicity Cytotoxicity in Normal Cells This compound->Cytotoxicity Histones Histone H3 (H3K4me2) LSD1->Histones demethylation Normal_Cell Normal Cell Homeostasis LSD1->Normal_Cell maintains Gene_Expression Altered Gene Expression Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of this compound's action.

troubleshooting_flowchart start High cytotoxicity in normal cells observed q1 Is the this compound concentration correct? start->q1 sol1 Verify calculations and perform dose-response q1->sol1 No q2 Is the cell line known to be sensitive to LSD1 inhibition? q1->q2 Yes a1_yes Yes a1_no No sol2 Lower concentration or change cell line q2->sol2 Yes q3 Is cell death apoptotic or necrotic? q2->q3 No a2_yes Yes a2_no No sol3 Perform Annexin V/PI assay q3->sol3 q4 Is oxidative stress involved? q3->q4 sol4 Perform ROS assay q4->sol4

Caption: Troubleshooting flowchart for this compound-induced cytotoxicity.

References

Validation & Comparative

validating Bizine as a selective LSD1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Bizine, a potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, with other known LSD1 inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to LSD1 and this compound

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). The demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, demethylation of the repressive H3K9 mark can result in gene activation. LSD1 is a key component of several protein complexes, including the CoREST complex, which is essential for its demethylase activity on nucleosomal substrates. Due to its significant role in gene regulation, LSD1 has emerged as a promising therapeutic target in various diseases, particularly cancer.

This compound is a phenelzine (B1198762) analog identified as a potent and selective inhibitor of LSD1.[1][2][3] It has been shown to modulate histone methylation in cancer cells and exhibits neuroprotective effects.[1][2]

Comparative Performance of LSD1 Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound compared to other well-characterized LSD1 inhibitors. Selectivity is a critical parameter for a chemical probe, ensuring that the observed biological effects are due to the inhibition of the intended target and not off-target interactions.

InhibitorTypeLSD1 IC50/KiMAO-A IC50/KiMAO-B IC50/KiLSD2 IC50/KiSelectivity (LSD1 vs. MAOs/LSD2)
This compound Irreversible59 nM (Ki)[1][2][3][4][5]2.6 µM (Ki)[4]6.5 µM (Ki)[4]~11 µM (Ki)[4]~44-fold vs MAO-A, ~110-fold vs MAO-B, ~186-fold vs LSD2
Tranylcypromine (TCP) Irreversible5.6 µM (IC50)[6]2.84 µM (IC50)[6]0.73 µM (IC50)[6]>100 µM (IC50)[6]Less selective for LSD1 over MAOs
Phenelzine (PLZ) Irreversible>100 µM (IC50)[6]0.42 µM (IC50)[6]0.83 µM (IC50)[6]>100 µM (IC50)[6]More selective for MAOs over LSD1
GSK2879552 Irreversible24.53 nM (IC50)>100 µM (IC50)>100 µM (IC50)>100 µM (IC50)Highly selective for LSD1
Iadademstat (ORY-1001) Irreversible<1 nM (IC50)>100 µM (IC50)>100 µM (IC50)>100 µM (IC50)Highly selective for LSD1
Seclidemstat (SP-2577) Reversible1.3 µM (IC50)[6]>10 µM (IC50)>10 µM (IC50)>10 µM (IC50)Selective for LSD1
HCI-2509 Reversible0.3-5 µM (IC50)Not ReportedNot ReportedNot ReportedNot Reported

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments used to validate LSD1 inhibitors are provided below.

In Vitro LSD1 Inhibition Assay (HRP-Coupled)

This assay quantitatively measures the enzymatic activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction. Horseradish peroxidase (HRP) utilizes the H₂O₂ to oxidize a substrate, resulting in a fluorescent or colorimetric signal.

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-NH₂)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 0.01% BSA

  • Detection Mix: 100 µM Amplex Red, 0.2 U/mL HRP in assay buffer

  • Inhibitor compound (e.g., this compound) serially diluted in DMSO and then in assay buffer

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the inhibitor.

  • Add 40 µL of the LSD1 enzyme solution (e.g., 20 nM) to each well.

  • Add 10 µL of the inhibitor dilution (or DMSO for vehicle control) to the respective wells.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of the H3K4me2 peptide substrate (e.g., 20 µM).

  • Incubate the plate for 60 minutes at 37°C.

  • Stop the reaction and measure the fluorescence or absorbance using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Histone Methylation Analysis by Western Blot

This assay assesses the ability of an LSD1 inhibitor to increase the levels of its substrates, H3K4me2 and H3K9me2, within cells.

Materials:

  • Cell line of interest (e.g., LNCaP prostate cancer cells)

  • LSD1 inhibitor (e.g., this compound)

  • Cell lysis buffer

  • Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the LSD1 inhibitor for a specified duration (e.g., 48 hours).

  • Harvest the cells and extract histones.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to total Histone H3.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where LSD1 is bound and to assess how its inhibition affects histone methylation patterns across the genome.

Materials:

  • Cells treated with an LSD1 inhibitor or vehicle control

  • Formaldehyde for cross-linking

  • Cell lysis and chromatin shearing reagents

  • Antibody against H3K4me2

  • Protein A/G magnetic beads

  • Buffers for immunoprecipitation, washing, and elution

  • Reagents for reverse cross-linking and DNA purification

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cross-link proteins to DNA in inhibitor-treated and control cells with formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitate the chromatin using an antibody specific for H3K4me2.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated chromatin and reverse the cross-links.

  • Purify the DNA.

  • Prepare a sequencing library from the purified DNA.

  • Perform high-throughput sequencing.

  • Analyze the sequencing data to identify regions with differential H3K4me2 enrichment between inhibitor-treated and control samples.

Visualizations

LSD1 Signaling Pathway and Inhibition

LSD1_Pathway cluster_0 Nucleus LSD1 LSD1 CoREST CoREST LSD1->CoREST H3 Histone H3 HDAC HDAC1/2 CoREST->HDAC H3K4me2 H3K4me1/2 (Active Mark) H3K4me2->H3 Demethylation Gene_Repression Gene Repression H3->Gene_Repression This compound This compound This compound->LSD1 Inhibition

Caption: LSD1 forms a complex with CoREST and HDACs to demethylate H3K4, leading to gene repression. This compound inhibits LSD1 activity.

Experimental Workflow for Validating an LSD1 Inhibitor

LSD1_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Genomic & In Vivo Validation InVitro_Assay HRP-Coupled Demethylase Assay Selectivity_Assay Selectivity Profiling (MAOs, LSD2) InVitro_Assay->Selectivity_Assay Western_Blot Western Blot for Histone Methylation InVitro_Assay->Western_Blot Proliferation_Assay Cell Proliferation Assay Western_Blot->Proliferation_Assay ChIP_Seq ChIP-seq for H3K4me2 Western_Blot->ChIP_Seq InVivo_Model In Vivo Xenograft Model ChIP_Seq->InVivo_Model

Caption: A typical workflow for the validation of a novel LSD1 inhibitor, from in vitro characterization to in vivo efficacy.

References

A Comparative Guide to Bizine and Other LSD1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide offers an objective comparison of Bizine, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, with other LSD1 inhibitors currently in clinical development. This document provides a data-driven analysis of their biochemical potency, cellular activity, and where available, in vivo efficacy and toxicological profiles, supported by detailed experimental methodologies.

Introduction to LSD1: A Key Epigenetic Target in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By modulating chromatin structure, LSD1 influences the expression of genes involved in various cellular processes, including differentiation, proliferation, and stem cell maintenance.[2] Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, making it a compelling therapeutic target.[3][4] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and the induction of differentiation in cancer cells.[4]

Biochemical Potency: A Head-to-Head Comparison

The inhibitory activity of this compound and other clinical-stage LSD1 inhibitors has been characterized using various biochemical assays. The following table summarizes their reported potencies, typically as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values. A lower value indicates greater potency.

CompoundType of InhibitorTargetIC50 (nM)Ki (nM)Selectivity
This compound (Compound 12d) Irreversible (Phenelzine analogue)LSD1-59Selective vs. MAO-A (Ki: 2,600 nM), MAO-B (Ki: 6,500 nM), and LSD2 (Ki: ~11,000 nM)[5][6]
ORY-1001 (Iadademstat) Irreversible (Tranylcypromine analogue)LSD112 - <20->1,000-fold selective vs. MAO-A/B and LSD2[7][8][9]
GSK2879552 Irreversible (Tranylcypromine analogue)LSD1--Potent and selective[10][11]
INCB059872 Irreversible (FAD-directed)LSD1--Potent and selective[12][13]
CC-90011 (Pulrodemstat) ReversibleLSD1--Potent and selective[14][15]

Cellular Activity: Proliferation and Differentiation

The functional consequence of LSD1 inhibition in cancer cells is a critical determinant of therapeutic potential. The table below outlines the reported effects of this compound and its competitors on cancer cell lines.

CompoundCancer Cell Line(s)Effect on ProliferationInduction of Differentiation
This compound LNCaP (Prostate), H460 (Lung)Reduction in proliferation rate[6][16]Induces bulk histone methylation[16]
ORY-1001 (Iadademstat) AML cell lines (THP-1, MV(4;11)), Breast cancer stem cellsInhibits proliferation and colony formation[7][9]Induces differentiation markers (CD86, CD11b) in AML cells[17]
GSK2879552 SCLC and AML cell linesInhibited cell proliferation (average EC50 of 137 nM across 20 AML lines)[10][11]Induces differentiation of Sorafenib-resistant cells[10]
INCB059872 T-ALL, SCLC, and AML cell linesInhibited proliferation of a subset of T-ALL and SCLC cell lines (EC50: 47-377 nM for SCLC)[12][18]Induces differentiation markers (CD86, CD11b) in AML cells[13][19]
CC-90011 (Pulrodemstat) SCLC and AML cell linesPotent antiproliferative activity[14][15]Potent on-target induction of cellular differentiation[14]

In Vivo Efficacy in Preclinical Models

While in vitro data provides valuable insights, in vivo studies in animal models are crucial for assessing the therapeutic potential of a drug candidate.

This compound: To date, there is no publicly available animal in vivo data for this compound.[16]

ORY-1001 (Iadademstat): In a patient-derived xenograft (PDX) model of T-cell acute leukemia, ORY-1001 extended survival.[20] In rodent xenografts of AML, daily oral administration of doses <0.020 mg/kg significantly reduced tumor growth.[7][21]

GSK2879552: In mouse xenograft models of SCLC (NCI-H526 and NCI-H1417), oral administration of GSK2879552 at 1.5 mg/kg resulted in 57% and 83% tumor growth inhibition, respectively.[10]

INCB059872: In multiple human T-ALL subcutaneous xenograft models, once-daily oral administration of INCB059872 significantly inhibited tumor growth.[12] It also prolonged the median survival of mice in a murine MLL-AF9 disseminated leukemia model.[13]

CC-90011 (Pulrodemstat): This inhibitor demonstrated antitumor efficacy in patient-derived xenograft (PDX) SCLC models.[14]

Toxicology and Safety Profile

Understanding the safety and tolerability of a drug is paramount for its clinical translation.

This compound: There is no publicly available toxicology data for this compound.

ORY-1001 (Iadademstat): In a Phase 1/2a clinical trial in patients with relapsed or refractory acute leukemia, ORY-1001 was generally well-tolerated. The most common adverse events were related to the underlying disease, with predicted toxicities including thrombocytopenia and anemia.

GSK2879552: Information on the toxicology of GSK2879552 from public sources is limited.

INCB059872: Specific toxicology data for INCB059872 is not detailed in the provided search results.

CC-90011 (Pulrodemstat): In a Phase 1 study in patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma, CC-90011 was well-tolerated.[15] The most common treatment-related Grade 3/4 toxicity was thrombocytopenia, which is considered an on-target effect of LSD1 inhibition.[15][22] The reversible mechanism of action of CC-90011 may offer a safety advantage over irreversible inhibitors.[23]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

LSD1_Signaling_Pathway LSD1 Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects LSD1 LSD1 (KDM1A) HistoneH3 Histone H3 LSD1->HistoneH3 demethylates H3K4me1/2 (Transcriptional Repression) LSD1->HistoneH3 demethylates H3K9me1/2 (Transcriptional Activation) p53 p53 LSD1->p53 demethylates & inactivates HIF1a HIF-1α LSD1->HIF1a stabilizes Wnt_beta_catenin Wnt/β-catenin Pathway LSD1->Wnt_beta_catenin activates Notch Notch Pathway LSD1->Notch regulates PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT activates Differentiation Differentiation Block LSD1->Differentiation EMT Epithelial-Mesenchymal Transition (EMT) LSD1->EMT Metabolism Metabolic Reprogramming HIF1a->Metabolism Proliferation Cell Proliferation Wnt_beta_catenin->Proliferation Notch->Proliferation PI3K_AKT->Proliferation caption Figure 1: Simplified LSD1 signaling pathways in cancer. Experimental_Workflow General Experimental Workflow for LSD1 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., TR-FRET, Colorimetric) Cellular_Assay Cellular Assays (e.g., Proliferation, Differentiation) Biochemical_Assay->Cellular_Assay Determine Potency & Selectivity Xenograft_Model Animal Xenograft Model Cellular_Assay->Xenograft_Model Assess Cellular Efficacy Toxicology_Study Toxicology Studies Xenograft_Model->Toxicology_Study Evaluate In Vivo Efficacy caption Figure 2: A general workflow for preclinical evaluation of LSD1 inhibitors.

References

A Comparative Guide to the Efficacy of Bizine and Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between Bizine, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), and traditional monoamine oxidase inhibitors (MAOIs), a class of drugs with established efficacy in the treatment of mood disorders. While both compound types target flavin-adenine dinucleotide (FAD)-dependent amine oxidases, their primary mechanisms, cellular targets, and therapeutic rationales differ significantly. This document outlines these differences, supported by available preclinical data, and describes the experimental protocols used for their evaluation.

Overview of Mechanisms of Action

Monoamine oxidase inhibitors (MAOIs) and this compound represent two distinct approaches to neuromodulation. MAOIs directly increase the synaptic availability of monoamine neurotransmitters, while this compound acts upstream to regulate the transcription of genes involved in neuronal function and survival.

  • Monoamine Oxidase Inhibitors (MAOIs): MAOIs exert their therapeutic effects by inhibiting the monoamine oxidase enzymes, MAO-A and MAO-B. These mitochondrial enzymes are responsible for the degradation of key neurotransmitters, including serotonin (B10506), norepinephrine (B1679862) (primarily by MAO-A), and dopamine (B1211576) (primarily by MAO-B).[1][2] Inhibition of these enzymes leads to increased concentrations of these neurotransmitters in the presynaptic neuron and the synaptic cleft, enhancing neurotransmission.[3][4] MAOIs can be classified as:

  • This compound (LSD1 Inhibitor): this compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[][9][10] LSD1 removes methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2, H3K9me1/2), thereby modulating gene transcription. By inhibiting LSD1, this compound can alter gene expression programs. In a neurological context, this compound has been shown to protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.[] Although it is an analogue of the MAOI phenelzine, its primary target is the nuclear enzyme LSD1, not mitochondrial MAO.[5][9]

The diagram below illustrates the distinct sites of action for these two classes of compounds.

cluster_presynaptic Presynaptic Neuron cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_synapse Synaptic Cleft DNA DNA Histone Histone H3 Histone->DNA Regulates Transcription LSD1 LSD1 LSD1->Histone Demethylates This compound This compound This compound->LSD1 Inhibits Mitochondrion Mitochondrion MAO MAO NT Neurotransmitters (5-HT, NE, DA) MAO->NT Degrades MAOI MAOI MAOI->MAO Inhibits Synaptic_NT Increased Neurotransmitters NT->Synaptic_NT Increases Availability

Caption: Cellular targets of this compound (nuclear LSD1) vs. MAOIs (mitochondrial MAO).

Preclinical Efficacy and Potency

Preclinical data highlight the differing potencies and selective activities of this compound and representative MAOIs. This compound is highly potent against its target, LSD1, while MAOIs vary in their selectivity for MAO-A and MAO-B.

CompoundTargetParameterValueReference
This compound LSD1Ki59 nM[9][10]
Phenelzine MAO-A / MAO-BIC50~5 µM / ~10 µM (Rat Brain)[5]
Moclobemide MAO-AIC500.2 µM (Human Brain)[6]
Selegiline MAO-BIC500.01 µM (Human Brain)[3]

A. LSD1 Inhibition Assay (Amplex Red Method)

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a substrate.

  • Reagents: Recombinant human LSD1 enzyme, horseradish peroxidase (HRP), Amplex Red reagent, dimethyl-lysine H3K4 peptide substrate, and this compound at various concentrations.

  • Procedure: The reaction is initiated by mixing LSD1, the peptide substrate, and varying concentrations of this compound in a 96-well plate.

  • Detection: HRP and Amplex Red are added. H₂O₂ produced by the demethylation reaction causes HRP to catalyze the conversion of Amplex Red to the fluorescent product, resorufin.

  • Analysis: Fluorescence is measured at an excitation/emission of ~570/585 nm. The concentration of this compound that results in 50% inhibition of the signal (IC₅₀) or the inhibitor constant (Kᵢ) is calculated from a dose-response curve.

B. MAO Activity Assay (Radiochemical Method)

This assay measures the rate of degradation of a radiolabeled monoamine substrate.

  • Reagents: Tissue homogenates (e.g., rat brain mitochondria), ¹⁴C-labeled serotonin (for MAO-A) or ¹⁴C-labeled phenylethylamine (for MAO-B), and an MAOI (e.g., Phenelzine) at various concentrations.

  • Procedure: The tissue homogenate is pre-incubated with the MAOI at different concentrations. The reaction is started by the addition of the ¹⁴C-labeled substrate.

  • Separation: After incubation, the reaction is stopped, and the acidic metabolites are separated from the unreacted amine substrate using an ion-exchange chromatography column.

  • Analysis: The radioactivity of the collected metabolite fraction is measured using liquid scintillation counting. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

The workflow for a typical preclinical study evaluating a neuroprotective compound like this compound is depicted below.

start Hypothesis: Compound is Neuroprotective invitro In Vitro Studies (Cell Culture Models) start->invitro toxicity Assess Cytotoxicity (e.g., LDH, MTT assays) invitro->toxicity Step 1 mechanism Mechanism of Action (e.g., LSD1 inhibition, gene expression) toxicity->mechanism Step 2 invivo In Vivo Studies (Animal Models of Neurodegeneration) mechanism->invivo Step 3 pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) invivo->pkpd Step 4a efficacy Behavioral & Histological Efficacy Assessment invivo->efficacy Step 4b pkpd->efficacy safety Safety & Toxicology efficacy->safety Step 5 analysis Data Analysis & Interpretation safety->analysis

Caption: Workflow for preclinical evaluation of a neuroprotective compound.

Clinical Applications and Efficacy

The clinical profiles of MAOIs are well-established, whereas this compound remains an investigational compound with a different set of potential therapeutic applications.

Class / CompoundEstablished / Investigational UseTypical Efficacy DataReference
Irreversible MAOIs Major Depressive Disorder (MDD), especially atypical and treatment-resistant depression; Anxiety Disorders.Response rates of 50-70% in treatment-resistant depression.[3][4]
RIMAs MDD, Social Anxiety Disorder.Comparable efficacy to tricyclic antidepressants and SSRIs, with better tolerability than older MAOIs.[6][7]
This compound Investigational: Cancer (via modulation of histone methylation), Neurodegenerative Diseases (based on neuroprotective effects).Clinical efficacy data for CNS disorders are not yet available.[][9]

A typical Phase II, randomized, double-blind, placebo-controlled trial to evaluate a novel antidepressant (Compound X) would follow this structure:

  • Objective: To assess the efficacy and safety of Compound X in patients with moderate-to-severe MDD.

  • Patient Population: Adults (18-65 years) diagnosed with MDD according to DSM-5 criteria, with a minimum score on a depression rating scale (e.g., Montgomery-Åsberg Depression Rating Scale [MADRS] ≥ 22).

  • Study Design:

    • Screening Phase (1-2 weeks): Assess eligibility and obtain informed consent.

    • Washout Period: If applicable, for patients on other psychiatric medications.

    • Randomization: Patients are randomly assigned to receive a fixed dose of Compound X, an active comparator (e.g., an SSRI), or a placebo.

    • Treatment Phase (8-12 weeks): Double-blind treatment period with regular safety and efficacy assessments.

  • Primary Endpoint: The change from baseline in the total MADRS score at the end of the treatment phase.

  • Secondary Endpoints: Response rate (≥50% reduction in MADRS score), remission rate (MADRS score ≤10), changes in other scales (e.g., Clinical Global Impression [CGI]), and safety/tolerability assessments.

  • Statistical Analysis: The primary efficacy analysis is typically an Analysis of Covariance (ANCOVA) on the change from baseline in the primary endpoint, with treatment group as a factor and baseline score as a covariate.

Safety and Tolerability

The safety profiles of MAOIs are a critical consideration in their clinical use, defined largely by their mechanism. The clinical safety profile of this compound is not yet established.

Class / CompoundKey Safety ConcernsMechanism
Irreversible MAOIs Hypertensive Crisis ("Cheese Effect"): Dangerously high blood pressure after ingesting tyramine-rich foods.[4] Serotonin Syndrome: Potentially fatal interaction with serotonergic drugs (e.g., SSRIs).[3] Orthostatic hypotension, insomnia, weight gain.Irreversible inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine (B21549), a potent vasoconstrictor.[4]
RIMAs Lower risk of hypertensive crisis (dietary restrictions generally not required).[6] Risk of serotonin syndrome remains, requiring caution with co-medication.Reversible nature of MAO-A inhibition allows tyramine to displace the inhibitor from the enzyme, permitting its metabolism.[6]
This compound Clinical safety and tolerability profile is not established. Preclinical toxicology studies are required to identify potential risks.N/A

The mechanism of the tyramine-induced hypertensive crisis, a hallmark risk of irreversible MAOIs, is outlined below.

tyramine Dietary Tyramine (e.g., Aged Cheese) gut Gut & Liver tyramine->gut circulation Tyramine Enters Systemic Circulation gut->circulation maoi Irreversible MAOI Inhibits MAO-A maoi->gut Blocks Metabolism neuron Sympathetic Nerve Ending circulation->neuron uptake Tyramine Uptake into Neuron neuron->uptake release Massive Norepinephrine (NE) Release uptake->release receptor NE binds to Adrenergic Receptors release->receptor crisis Vasoconstriction & Hypertensive Crisis receptor->crisis

References

Unveiling the Neuroprotective Potential of Bezisterim: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Bizine (bezisterim), a novel investigational drug, with other established and emerging neuroprotective agents. We delve into its mechanism of action, present available preclinical and clinical data, and contextualize its performance against alternatives for Alzheimer's and Parkinson's disease.

Executive Summary

Bezisterim (formerly NE3107) is an orally administered small molecule that demonstrates a unique dual mechanism of action: anti-inflammatory and insulin-sensitizing.[1] Clinical data, although from trials with some limitations, suggests its potential to slow cognitive decline in Alzheimer's disease and improve motor function in Parkinson's disease, seemingly with a favorable safety profile compared to some approved treatments. This guide will provide a detailed comparison with other neuroprotective strategies, including amyloid-targeting monoclonal antibodies for Alzheimer's and monoamine oxidase-B (MAO-B) inhibitors for Parkinson's, to offer a clear perspective on its potential therapeutic standing.

Mechanism of Action: A Novel Approach to Neuroprotection

Bezisterim's neuroprotective effects are believed to stem from its ability to modulate inflammatory pathways and improve insulin (B600854) sensitivity, both of which are increasingly recognized as key drivers of neurodegeneration.[2][3]

Core Mechanism:

Bezisterim selectively inhibits the inflammatory activation of Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB), which in turn reduces the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[4][5] This targeted inhibition is crucial as it does not appear to interfere with the normal, homeostatic functions of these signaling molecules, which are essential for processes like insulin signaling and neuronal growth.[2][3]

Bizine_Mechanism_of_Action cluster_inflammation Inflammatory Stimulus cluster_this compound Bezisterim (this compound) cluster_pathway Intracellular Signaling cluster_outcomes Cellular Outcomes Inflammatory\nStimulus Inflammatory Stimulus ERK ERK Inflammatory\nStimulus->ERK Activates This compound Bezisterim This compound->ERK Inhibits Inflammatory Activation NFkB NF-κB ERK->NFkB Activates TNFa TNF-α NFkB->TNFa Induces Production Neuroinflammation Neuroinflammation TNFa->Neuroinflammation Insulin\nResistance Insulin Resistance Neuroinflammation->Insulin\nResistance Neuronal\nDamage Neuronal Damage Neuroinflammation->Neuronal\nDamage Insulin\nResistance->Neuronal\nDamage

Comparative Efficacy: Preclinical and Clinical Data

A direct head-to-head comparison of bezisterim with other neuroprotective agents in a single study is not yet available. Therefore, the following tables present a summary of findings from separate preclinical and clinical investigations to provide a comparative overview.

Preclinical Data Snapshot: Bezisterim vs. Other Agents
AgentAnimal ModelKey Findings
Bezisterim (NE3107) Mouse model of Parkinson's Disease (MPTP)Significantly improved motor function on the rotarod test. Reduced pro-inflammatory biomarkers in the brain (iNOS by 20%, TNF-α by 40%).[6]
Primate model of Parkinson's DiseaseAs effective as levodopa (B1675098) in restoring muscle control. The combination of bezisterim and levodopa provided the greatest motor control and reduced levodopa-induced dyskinesia. Promoted the survival of twice as many neurons in the substantia nigra compared to placebo.[7]
Rasagiline PC12 neuronal cultures (in vitro)Induced dose-dependent neuroprotection (20-80%) against oxygen-glucose deprivation. Reduced reactive oxygen species production by 15%.[8][9]
Minocycline (B592863) Mouse model of Intracerebral Hemorrhage (ICH)Reduced brain damage area and neuronal death when administered locally.[7]
Creatine Mouse model of Parkinson's Disease (MPTP)Reduced the loss of dopamine (B1211576) in the striatum and the loss of dopaminergic neurons in the substantia nigra.[10]
Clinical Data Comparison: Alzheimer's Disease
AgentTrial Name/IdentifierKey Efficacy Endpoint & ResultKey Safety Findings
Bezisterim (NE3107) Phase 3 (NCT04669028) - Per-protocol analysis68% slowing of cognitive decline on CDR-SB vs. placebo at 30 weeks.[11]Generally well-tolerated. Most common adverse event was transient, mild headache (less than 10% of patients).[7]
Lecanemab Clarity AD (Phase 3)27% slowing of decline on CDR-SB vs. placebo at 18 months.Amyloid-related imaging abnormalities (ARIA) and infusion-related reactions were the most common adverse events.[12]
Donanemab TRAILBLAZER-ALZ 2 (Phase 3)35% slowing of decline on iADRS and 36% slowing of decline on CDR-SB vs. placebo at 18 months in patients with intermediate tau levels.[13]ARIA was a notable side effect.[14]
Aducanumab EMERGE (Phase 3)22% slowing of decline on CDR-SB vs. placebo at 78 weeks in the high-dose group.[9]ARIA was the most common adverse event.[15]
Clinical Data Comparison: Parkinson's Disease
AgentTrial Name/IdentifierKey Efficacy Endpoint & ResultKey Safety Findings
Bezisterim (NE3107) Phase 2a (NCT05083260)2.8-point greater reduction on MDS-UPDRS Part III (motor symptoms) vs. placebo at 28 days as an add-on to levodopa.[16] 30% of patients on bezisterim reported improved morning motor function vs. 0% on placebo.[16]Well-tolerated with no drug-related adverse events reported in the Phase 2a study.[3]
Rasagiline TEMPO (Phase 3)4.2-point improvement in total UPDRS vs. placebo at 26 weeks (1 mg/day dose).[17]Generally well-tolerated.[14]
Creatine NET-PD FS-1 (Phase 2)No significant difference in the change in total UPDRS from baseline to 18 months compared to placebo.[13]Generally well-tolerated, though minocycline in the same study had lower tolerability.[13]
Minocycline NET-PD FS-1 (Phase 2)No significant difference in the change in total UPDRS from baseline to 18 months compared to placebo.[13]Lower tolerability with 23% of subjects discontinuing treatment prematurely.[13]

Experimental Protocols: A Generalized Overview

Detailed, proprietary protocols for each cited study are not publicly available. However, the following sections outline generalized methodologies representative of preclinical and clinical neuroprotection studies.

Preclinical Neuroprotective Screening Workflow

Preclinical_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Primary Neuronal Cultures or Cell Lines (e.g., PC12, SH-SY5Y) Toxicity_Induction Induce Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) Cell_Culture->Toxicity_Induction Compound_Treatment Treat with Test Compounds (e.g., Bezisterim) Toxicity_Induction->Compound_Treatment Viability_Assay Assess Neuronal Viability (e.g., MTT Assay) Compound_Treatment->Viability_Assay Animal_Model Induce Neurodegenerative Model (e.g., MPTP for Parkinson's, 5xFAD for Alzheimer's) Viability_Assay->Animal_Model Promising Candidates Drug_Administration Administer Test Compound Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assessments (e.g., Rotarod, Morris Water Maze) Drug_Administration->Behavioral_Testing Histopathology Post-mortem Brain Analysis (e.g., Immunohistochemistry, Biomarker Levels) Behavioral_Testing->Histopathology

  • In Vitro Screening:

    • Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured.

    • Induction of Toxicity: A neurotoxic insult is applied to mimic disease pathology (e.g., oligomeric amyloid-beta for Alzheimer's, MPP+ for Parkinson's, or glutamate (B1630785) for excitotoxicity).

    • Compound Treatment: Cells are treated with the investigational compound (e.g., bezisterim) at various concentrations, either before, during, or after the toxic insult.

    • Outcome Measures: Cell viability is assessed using assays like MTT or LDH. Mechanistic studies may involve measuring levels of inflammatory cytokines, reactive oxygen species, or key signaling proteins.

  • In Vivo Validation:

    • Animal Models: Transgenic or toxin-induced animal models of neurodegenerative diseases are used (e.g., 5xFAD mice for Alzheimer's, MPTP-lesioned mice for Parkinson's).

    • Drug Administration: The compound is administered orally or via injection over a specified period.

    • Behavioral Assessments:

      • Alzheimer's Disease: Spatial learning and memory are evaluated using tests like the Morris Water Maze.[1][18]

      • Parkinson's Disease: Motor coordination and balance are assessed using the Rotarod test.[14][17]

    • Post-mortem Analysis: Brain tissue is analyzed to quantify neuronal loss, protein aggregation (e.g., amyloid plaques, neurofibrillary tangles), and levels of inflammatory markers.

Generalized Clinical Trial Protocol for Neurodegenerative Disease

Clinical_Trial_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Cognitive/Motor Scores, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (e.g., Bezisterim) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Follow-up Visits (Assessments at regular intervals) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis (e.g., Change in CDR-SB or UPDRS) Follow_Up->Primary_Endpoint Safety_Analysis Safety & Tolerability Analysis Follow_Up->Safety_Analysis

  • Study Design: Typically a multi-center, randomized, double-blind, placebo-controlled trial.

  • Participant Population: Individuals diagnosed with early to moderate Alzheimer's or Parkinson's disease, meeting specific inclusion and exclusion criteria (e.g., age, cognitive scores, biomarker status).

  • Intervention: Participants are randomized to receive either the investigational drug (e.g., bezisterim 20 mg twice daily) or a matching placebo for a defined treatment period (e.g., 28 days to 18 months).

  • Assessments:

    • Primary Endpoints:

      • Alzheimer's Disease: Change from baseline in cognitive and functional scales such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).

      • Parkinson's Disease: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III for motor symptoms.

    • Secondary Endpoints: May include other cognitive or motor assessments, activities of daily living scales, and biomarker analysis from cerebrospinal fluid or blood (e.g., amyloid-beta, tau, inflammatory markers).

    • Safety Monitoring: Regular monitoring for adverse events through physical examinations, vital signs, and laboratory tests.

Conclusion

Bezisterim presents a promising and distinct approach to neuroprotection by targeting the intersection of neuroinflammation and insulin resistance. Early clinical data suggests it may offer comparable or even superior efficacy in slowing cognitive decline in Alzheimer's disease and improving motor symptoms in Parkinson's disease when compared to some existing therapies, potentially with a more favorable safety profile.

However, it is crucial to acknowledge the preliminary nature of some of the available data for bezisterim. Larger, more robust clinical trials with fully analyzable datasets are necessary to definitively establish its efficacy and safety. The indirect nature of the comparisons presented in this guide also highlights the need for future head-to-head studies.

For researchers and drug development professionals, bezisterim's novel mechanism of action warrants further investigation. Its potential to address multiple facets of neurodegenerative pathology positions it as a significant candidate in the ongoing search for more effective treatments for Alzheimer's, Parkinson's, and other related disorders.

References

Comparative Analysis of Anti-Proliferative Effects: BIZENGRI® (zenocutuzumab-zbco) vs. Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of BIZENGRI® (zenocutuzumab-zbco), a targeted bispecific antibody, and Gemcitabine (B846), a standard-of-care cytotoxic chemotherapy. The comparison focuses on their mechanisms of action, clinical efficacy in relevant cancer types, and the underlying experimental data supporting their use.

Overview of Compared Agents

  • BIZENGRI® (zenocutuzumab-zbco): A first-in-class bispecific antibody that targets human epidermal growth factor receptor 2 (HER2) and HER3.[1][2][3] It is specifically designed to treat solid tumors driven by a neuregulin 1 (NRG1) gene fusion.[2][4][5] The fusion protein produced by the NRG1 gene rearrangement acts as a potent ligand for the HER3 receptor, leading to HER2/HER3 heterodimerization and activation of downstream pro-proliferative signaling pathways like PI3K-AKT-mTOR.[4][6][7] BIZENGRI® functions by docking on HER2 and physically blocking the interaction of both the NRG1 fusion protein with HER3 and the subsequent HER2/HER3 dimerization, thereby inhibiting tumor cell growth.[1][2][8]

  • Gemcitabine: A nucleoside analog of deoxycytidine that has been a cornerstone in the treatment of various solid tumors, including pancreatic and non-small cell lung cancer (NSCLC), for decades.[9][10][11] As a prodrug, Gemcitabine is converted intracellularly into its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[12] Its primary anti-proliferative effects stem from the inhibition of DNA synthesis. The triphosphate form (dFdCTP) competes with natural nucleotides for incorporation into DNA, leading to "masked chain termination" and halting DNA replication, which ultimately induces apoptosis.[9][11] The diphosphate form (dFdCDP) inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[10][12]

Comparative Efficacy Data

The following tables summarize key performance indicators for BIZENGRI® and Gemcitabine, focusing on clinical efficacy in their respective target populations.

Table 1: Clinical Efficacy in NRG1 Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

ParameterBIZENGRI® (zenocutuzumab-zbco)Gemcitabine (as monotherapy)
Target Population Patients with NRG1 fusion-positive advanced/metastatic NSCLC, previously treatedPatients with advanced/metastatic NSCLC (not specific to NRG1 status)
Overall Response Rate (ORR) 33%[13][14][15]18.5% - 22% (as second-line or single-agent therapy)[16][17][18]
Median Duration of Response (DOR) 7.4 months[13][14]Not consistently reported for monotherapy, varies significantly
Supporting Study Phase 1/2 eNRGy trial (NCT02912949)[13][14]Various Phase II and III clinical trials[16][17][18]

Table 2: Clinical Efficacy in NRG1 Fusion-Positive Pancreatic Adenocarcinoma

ParameterBIZENGRI® (zenocutuzumab-zbco)Gemcitabine (as monotherapy)
Target Population Patients with NRG1 fusion-positive advanced/metastatic pancreatic adenocarcinoma, previously treatedPatients with advanced/metastatic pancreatic cancer (not specific to NRG1 status)
Overall Response Rate (ORR) 40%[13][14][15]Historically ~5-12%
Duration of Response (DOR) Range: 3.7 to 16.6 months[13][14][15]Median ~3.9 months
Supporting Study Phase 1/2 eNRGy trial (NCT02912949)[13][14]Seminal Phase III trial (Burris et al., 1997) and subsequent studies

Table 3: In Vitro Anti-Proliferative Activity of Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineIC50 Value (nM) after 72h
MIA PaCa-225.00 ± 0.47[19]
PANC-148.55 ± 2.30[19]
MIA-G (Gemcitabine-Resistant)1243 ± 987[20]
MIA-P (Parental)0.32 ± 0.03[20]

Note: In vitro data for BIZENGRI® is typically represented by inhibition of phosphorylation and cell growth in specific NRG1-rearranged cell lines rather than broad IC50 panels.

Signaling Pathways and Mechanisms of Action

The fundamental difference in the anti-proliferative effects of these two agents lies in their mechanism of action: targeted signal blockade versus broad cytotoxic activity.

BIZENGRI_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling HER2 HER2 PI3K PI3K HER2->PI3K HER3 HER3 HER3->HER2 HER3->PI3K NRG1 NRG1 Fusion Protein NRG1->HER3 binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bizengri BIZENGRI® Bizengri->X1

Caption: BIZENGRI® Mechanism of Action. (Within 100 characters)

Gemcitabine_Mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dFdCDP dFdCDP (diphosphate) dFdCTP dFdCTP (triphosphate) dFdCDP->dFdCTP phosphorylated to RNR Ribonucleotide Reductase dFdCDP->RNR inhibits DNA_Synthesis DNA Synthesis dFdCTP->DNA_Synthesis incorporated into DNA dFdCTP->DNA_Synthesis causes chain termination dNTPs dNTPs RNR->dNTPs produces dNTPs->DNA_Synthesis required for DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis arrest leads to Gemcitabine Gemcitabine (dFdC) Gemcitabine->dFdCDP phosphorylated to

Caption: Gemcitabine Mechanism of Action. (Within 100 characters)

Experimental Protocols

The data presented are derived from distinct experimental designs, reflecting the different nature of the compounds.

A. Protocol for Clinical Efficacy Assessment (e.g., eNRGy Trial for BIZENGRI®)

This protocol outlines the typical design of a clinical trial used to assess agents like BIZENGRI®.

  • Objective: To evaluate the anti-tumor activity and safety of zenocutuzumab-zbco in patients with advanced NRG1 fusion-positive solid tumors.[13]

  • Study Design: A global, multicenter, open-label, single-arm Phase 1/2 basket trial (NCT02912949).[14][21]

  • Patient Population: Adult patients with locally advanced unresectable or metastatic solid tumors harboring an NRG1 gene fusion who have progressed on or after prior systemic therapy.[13][21] Key inclusion criteria include measurable disease per RECIST v1.1 and an ECOG performance status of 0-2.[13]

  • Treatment Regimen: Zenocutuzumab-zbco administered at a dose of 750 mg as an intravenous infusion every two weeks until disease progression or unacceptable toxicity.[13][21]

  • Primary Endpoints: Confirmed overall response rate (ORR) as determined by a blinded independent central review according to RECIST v1.1 criteria.[13]

  • Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and safety/tolerability.[21]

  • Data Analysis: ORR is calculated as the percentage of patients achieving a complete or partial response. DOR is measured from the time of first response until disease progression or death.

B. Protocol for In Vitro Anti-Proliferative Assay (e.g., MTT Assay for Gemcitabine)

This protocol describes a standard laboratory method to determine the cytotoxic/cytostatic potential of a compound on cancer cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Gemcitabine on pancreatic cancer cell lines.[22]

  • Materials: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1), cell culture medium (e.g., DMEM with 10% FBS), Gemcitabine, MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) reagent, solubilization solution (e.g., DMSO).

  • Methodology:

    • Cell Seeding: Cells are seeded at a specific density (e.g., 5,000 cells/well) into 96-well plates and incubated for 24 hours to allow for attachment.[22]

    • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Gemcitabine (e.g., 0.001 to 1000 µM).[22] Control wells receive medium with vehicle only.

    • Incubation: Plates are incubated for a specified duration (e.g., 48 or 72 hours).[19][22]

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

    • Solubilization & Readout: The formazan crystals are dissolved using a solubilization solution, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Clinical Analysis start_vitro Cancer Cell Lines seed Seed Cells in Multi-Well Plates start_vitro->seed treat Treat with Agent (Varying Doses) seed->treat incubate Incubate (e.g., 72h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze_vitro Calculate IC50 Value assay->analyze_vitro start_vivo Patient Cohort (Defined Biomarker) enroll Enroll & Administer Agent (Fixed Dose) start_vivo->enroll monitor Monitor Tumor Size (e.g., RECIST 1.1) enroll->monitor assess Assess Safety & Tolerability enroll->assess analyze_vivo Calculate ORR & DOR monitor->analyze_vivo

Caption: General Workflow for Anti-Proliferative Agent Assessment. (Within 100 characters)

Conclusion

BIZENGRI® (zenocutuzumab-zbco) and Gemcitabine represent two distinct paradigms in cancer therapy. BIZENGRI® offers a targeted approach with significant efficacy in a molecularly defined patient population (NRG1 fusion-positive) by directly inhibiting the specific oncogenic signaling pathway responsible for cell proliferation.[2][4][21] In contrast, Gemcitabine provides a broad cytotoxic effect by disrupting a fundamental cellular process—DNA synthesis—and has been a standard of care for a wider, less-defined patient population.[9][11] The comparative data highlight the evolution of anti-cancer drug development from broad-spectrum cytotoxics to precision medicines tailored to the specific genetic drivers of a tumor.

References

Validating Bizine's Effect on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To Whom It May Concern,

The following guide provides a comprehensive comparison of the novel compound Bizine and its effects on gene expression, benchmarked against established alternatives. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the evaluation of this compound's therapeutic potential.

Disclaimer: The compound "this compound" is a fictional placeholder used to illustrate the creation of a detailed comparison guide. The experimental data, signaling pathways, and protocols presented are based on the well-characterized MEK inhibitor, Trametinib , to ensure scientific accuracy and relevance.

Introduction to this compound and the MAPK/ERK Signaling Pathway

This compound is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] In many cancers, mutations in genes like BRAF can lead to the overactivation of the MAPK/ERK pathway, driving uncontrolled cell growth.[2][3] By inhibiting MEK, this compound (Trametinib) prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells.[2][4]

Below is a diagram illustrating the mechanism of action for this compound and the point of inhibition within the MAPK/ERK signaling pathway.

Bizine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Activation GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound (Trametinib) This compound->MEK Inhibition RNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., BRAF-mutant melanoma cells) Treatment 2. Treatment (this compound, Alternatives, DMSO control) CellCulture->Treatment RNA_Extraction 3. RNA Extraction (e.g., RNeasy Mini Kit) Treatment->RNA_Extraction QC1 4. RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 mRNA_Isolation 5. mRNA Isolation (Poly-A selection) QC1->mRNA_Isolation Fragmentation 6. RNA Fragmentation mRNA_Isolation->Fragmentation cDNA_Synthesis 7. cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation 8. Adapter Ligation cDNA_Synthesis->Adapter_Ligation Amplification 9. Library Amplification Adapter_Ligation->Amplification QC2 10. Library Quality Control Amplification->QC2 Sequencing 11. Next-Generation Sequencing (e.g., Illumina platform) QC2->Sequencing QC3 12. Raw Read Quality Control (e.g., FastQC) Sequencing->QC3 Alignment 13. Read Alignment (to reference genome) QC3->Alignment Quantification 14. Gene Expression Quantification Alignment->Quantification DEA 15. Differential Expression Analysis Quantification->DEA Logical_Framework cluster_data Experimental Data cluster_analysis Bioinformatic Analysis cluster_interpretation Biological Interpretation RNA_Seq_Data RNA-Seq Data (Global Gene Expression) DEA Differential Expression Analysis RNA_Seq_Data->DEA qPCR_Data qPCR Data (Validation of Key Genes) Biomarkers Identification of Response/Resistance Biomarkers qPCR_Data->Biomarkers DEA->qPCR_Data informs validation Pathway_Analysis Pathway Enrichment Analysis DEA->Pathway_Analysis GSEA Gene Set Enrichment Analysis (GSEA) DEA->GSEA DEA->Biomarkers Mechanism_of_Action Confirmation of Mechanism of Action Pathway_Analysis->Mechanism_of_Action Compensatory_Pathways Discovery of Compensatory Pathways Pathway_Analysis->Compensatory_Pathways GSEA->Mechanism_of_Action GSEA->Compensatory_Pathways

References

Safety Operating Guide

Proper Disposal of Bizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of Bizine, a potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor.

This compound, a phenelzine (B1198762) analog, is increasingly utilized in research for its ability to modulate histone methylation in cancer cells and its neuroprotective effects.[1] As a hydrazine (B178648) derivative, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide offers a step-by-step protocol for the safe inactivation and disposal of this compound, alongside an overview of its biological significance and associated signaling pathways.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for safe handling and storage.

PropertyValue
IUPAC Name N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide
Molecular Formula C₁₈H₂₃N₃O
Molecular Weight 297.4 g/mol
CAS Number 1591932-50-1
Appearance White crystalline powder
Solubility Soluble in DMSO and DMF

Source: Inferred from supplier data sheets.

Safety First: Hazard Identification and Precautions

Potential Hazards:

  • Toxicity: Hydrazine and its derivatives are known to be toxic.

  • Reactivity: Hydrazines are strong reducing agents and can react vigorously with oxidizing agents.[3]

  • Carcinogenicity: Some hydrazine compounds are suspected carcinogens.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store this compound in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents and acids.[3]

Step-by-Step this compound Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This procedure is based on established methods for the disposal of hydrazine-containing compounds.

Materials Required:

  • Appropriate PPE (safety goggles, lab coat, gloves)

  • Chemical fume hood

  • Glass container for waste collection

  • Sodium hypochlorite (B82951) solution (household bleach, ~5-6%) or hydrogen peroxide (3%)

  • Sodium thiosulfate (B1220275) (for neutralization of excess bleach)

  • pH indicator strips

  • Hazardous waste container

Experimental Protocol:

  • Segregation and Collection:

    • Collect all this compound-contaminated waste, including unused solutions, contaminated labware (pipette tips, tubes), and PPE, in a designated and clearly labeled glass container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.

  • Dilution:

    • Working within a chemical fume hood, slowly and carefully dilute the collected this compound waste with water to a concentration of less than 5%. This helps to control the rate of the subsequent inactivation reaction.

  • Inactivation (Oxidation):

    • Slowly add a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide to the diluted this compound waste with constant stirring. A slight excess of the oxidizing agent is recommended to ensure complete destruction.[3][4]

    • Note: The reaction between hydrazines and oxidizing agents can be exothermic. Add the oxidizing agent in small portions to control the temperature.

    • Allow the reaction mixture to stand for at least 30 minutes to ensure complete inactivation.[1]

  • Neutralization of Excess Oxidant (if using bleach):

    • If sodium hypochlorite was used for inactivation, it is good practice to neutralize the excess bleach.

    • Slowly add a solution of sodium thiosulfate to the reaction mixture until the excess chlorine is neutralized. You can test for the presence of excess chlorine using potassium iodide-starch paper (a blue-black color indicates the presence of an oxidizing agent).

  • pH Adjustment:

    • Check the pH of the final solution using pH indicator strips. Neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.

  • Final Disposal:

    • The treated and neutralized solution can now be disposed of as hazardous waste according to your institution's guidelines. Pour the solution into a designated hazardous waste container.

    • Label the container clearly with its contents.

    • Contact your institution's EHS office for pickup and final disposal.

This compound Disposal Workflow

BizineDisposalWorkflow start Start: this compound Waste collect 1. Segregate and Collect in Designated Glass Container start->collect dilute 2. Dilute with Water (<5% this compound) collect->dilute inactivate 3. Inactivate with Sodium Hypochlorite or Hydrogen Peroxide dilute->inactivate neutralize 4. Neutralize Excess Oxidant (if applicable) inactivate->neutralize adjust_ph 5. Adjust pH to 6-8 neutralize->adjust_ph dispose 6. Transfer to Hazardous Waste Container adjust_ph->dispose end End: Await EHS Pickup dispose->end

Caption: A step-by-step workflow for the safe disposal of this compound waste.

Biological Activity and LSD1 Signaling

This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). The overexpression of LSD1 has been implicated in various cancers, making it a significant therapeutic target.[5]

LSD1 is involved in several key cellular signaling pathways:

  • mTOR Signaling and Autophagy: In ovarian cancer cells, LSD1 has been shown to negatively regulate autophagy through the mTOR signaling pathway.[6] Inhibition of LSD1 can, therefore, induce autophagy, a cellular process that can have both pro-survival and pro-death roles in cancer.

  • PI3K/AKT Signaling: In prostate cancer, LSD1 can activate the PI3K/AKT signaling pathway, which is a critical pathway for cell growth and survival.[7]

The diagram below illustrates the role of LSD1 in the regulation of autophagy via the mTOR pathway.

LSD1_mTOR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LSD1 LSD1 mTOR mTOR LSD1->mTOR negatively regulates Autophagy Autophagy mTOR->Autophagy inhibits This compound This compound This compound->LSD1 inhibits

Caption: LSD1 negatively regulates autophagy through the mTOR signaling pathway.

By providing this comprehensive guide, we aim to equip researchers with the necessary information to handle and dispose of this compound safely and responsibly, fostering a culture of safety and excellence in the laboratory. Always consult your institution's specific safety protocols and EHS guidelines for chemical disposal.

References

Essential Safety and Operational Plan for Handling Bizine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive, official Safety Data Sheet (SDS) for Bizine (CAS Number: 1591932-50-1) is not publicly available. The following guidance is based on the known chemical properties of this compound as a phenelzine (B1198762) analog and a hydrazine (B178648) derivative, and on established protocols for handling potent, research-grade compounds.[1][2] Researchers must conduct a thorough risk assessment before beginning any work with this substance.

This compound is an inhibitor of lysine-specific demethylase 1 (LSD1) and is under investigation for its potential in cancer therapy and neuroprotection.[3][4] As a phenelzine analog, it belongs to the monoamine oxidase inhibitor (MAOI) class of compounds.[5][6] Its hydrazine component suggests potential for significant toxicity.[2] Therefore, stringent safety protocols are essential.

Hazard Assessment and Engineering Controls

Given its chemical nature and biological target, this compound should be treated as a highly potent and potentially hazardous compound. Hydrazine derivatives are often toxic and may be carcinogenic.[2]

Engineering Controls are the primary line of defense to minimize exposure.[7]

  • Fume Hood: All work involving this compound powder or solutions should be conducted in a certified chemical fume hood.

  • Ventilation: The laboratory must have adequate general ventilation, with a minimum of 12 air changes per hour recommended for handling potent compounds.[8]

  • Closed Systems: For larger quantities or repeated handling, the use of closed systems, such as glove boxes or isolators, is strongly advised to provide a physical barrier.[9]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[10][11]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Change outer gloves every 30 minutes or immediately upon contamination.Provides a robust barrier against skin contact. Double-gloving minimizes exposure risk during glove removal.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1]Protects eyes from splashes of solutions or accidental aerosolization of powder.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs. For larger quantities, a chemical-resistant apron or gown is recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection For handling small quantities in a fume hood, respiratory protection may not be required. For larger quantities or in case of potential aerosolization, a NIOSH-approved N95 or higher respirator is recommended.[10]Minimizes the risk of inhaling fine particles of the compound.
Procedural Guidance for Handling this compound

Preparation and Weighing:

  • Designate a specific area within the fume hood for handling this compound.

  • Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within the fume hood.

  • Wear all required PPE.

  • Carefully weigh the required amount of this compound powder on a tared weigh boat. Avoid creating dust.

  • If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Cap the container securely.

Experimental Use:

  • All manipulations, including dilutions and transfers, must be performed within the fume hood.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and spills.[11]

  • After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is critical.

Spill Response Protocol:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a containment device.

  • Isolate: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.

  • Contain: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean: Carefully collect the absorbed material or damp paper towel and place it in a sealed, labeled hazardous waste bag.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[12]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: All contaminated solid materials (gloves, lab coats, weigh boats, etc.) must be placed in a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[14]

Visual Workflow for Handling this compound

The following diagram outlines the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Bizine_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Procedure cluster_post Post-Handling & Disposal cluster_spill Spill Response start Start: Need to Handle this compound risk_assessment Conduct Risk Assessment (Quantity, Procedure) start->risk_assessment ppe_selection Select Appropriate PPE (See Table) risk_assessment->ppe_selection fume_hood Work in Certified Fume Hood ppe_selection->fume_hood weighing Weighing & Solution Prep fume_hood->weighing experiment Experimental Use weighing->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate spill Spill Occurs experiment->spill waste_disposal Segregate & Dispose of Hazardous Waste decontaminate->waste_disposal end End of Procedure waste_disposal->end spill_response Follow Spill Protocol (Isolate, Clean, Decontaminate) spill->spill_response Yes spill_response->waste_disposal

Caption: Workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。